8-Nitroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)9-3-1-2-7-4-5-10-6-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXMGKFFQJTYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322020 | |
| Record name | 8-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7473-12-3 | |
| Record name | 7473-12-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Nitroisoquinoline: Strategic Synthesis and Chemical Properties
Topic: 8-Nitroisoquinoline Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS 7473-12-3) represents a critical, albeit often transient, intermediate in the synthesis of 8-substituted isoquinoline derivatives. While the isoquinoline scaffold is ubiquitous in medicinal chemistry—forming the backbone of numerous alkaloids and therapeutic agents (e.g., PARP inhibitors, antitumor agents)—the introduction of substituents at the C8 position is synthetically challenging due to the electronic bias of the ring system.
This guide moves beyond basic cataloging to address the primary hurdle in working with this moiety: regioselectivity . Direct nitration of isoquinoline favors the C5 position (approx. 9:1 ratio), making the isolation of pure this compound inefficient. Consequently, this document details the "blocking group strategy" using 5-bromoisoquinoline, a robust protocol that leverages steric and electronic directing effects to access the C8 position with high fidelity.
Chemical Profile & Physical Properties[1][2][3][4][5]
The following data summarizes the core physicochemical attributes of this compound and its stable precursors.
| Property | Data | Notes |
| IUPAC Name | This compound | |
| CAS Number | 7473-12-3 | |
| Molecular Formula | C₉H₆N₂O₂ | |
| Molecular Weight | 174.16 g/mol | |
| SMILES | C1=CC2=C(C=NC=C2)C(=C1)[O-] | |
| Appearance | Pale yellow needles/powder | |
| Melting Point | 87–89 °C (Free base) | Note: Salts (e.g., HCl) melt significantly higher (~175 °C).[1] |
| Solubility | Soluble in DMSO, DCM, MeOH | Poor solubility in water. |
| pKa | ~3.5 (Conjugate acid) | The nitro group significantly decreases basicity of the pyridine nitrogen compared to isoquinoline (pKa 5.4). |
Synthesis Strategies: The Regioselectivity Challenge
The synthesis of this compound illustrates a classic problem in heterocyclic chemistry: controlling electrophilic aromatic substitution on a deactivated bicyclic system.
Pathway Analysis
-
Direct Nitration (The "Classic" Route): Nitration of isoquinoline with mixed acids (
) yields a mixture of 5-nitroisoquinoline (major, ~90%) and this compound (minor, ~10%). Separation requires tedious fractional crystallization or chromatography. -
The "Blocked" Route (Recommended): Utilizing bromine at the C5 position blocks the most reactive site. Subsequent nitration is directed to the C8 position (ortho to the bridgehead, para to the bromine? No, actually governed by the
-position availability on the benzenoid ring). The bromine can then be removed or utilized for further functionalization.
Synthesis Workflow Diagram
The following diagram outlines the logic flow for the selective synthesis of 8-substituted isoquinolines.
Figure 1: Comparison of direct nitration versus the 5-bromo blocking strategy for accessing 8-substituted isoquinolines.
Detailed Experimental Protocols
These protocols focus on the Selective Route , as it is the industry standard for generating high-purity 8-substituted derivatives.
Step 1: Synthesis of 5-Bromoisoquinoline
Mechanism: Electrophilic aromatic substitution. The pyridine ring is deactivated by protonation in strong acid, directing the electrophile (
-
Reagents: Isoquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), conc.
. -
Procedure:
-
Dissolve isoquinoline in concentrated
at 0 °C. -
Add NBS portion-wise to maintain temperature < 5 °C.
-
Stir at room temperature for 2-4 hours.
-
Pour onto ice/water and neutralize with
. -
Extract with DCM, dry over
, and concentrate.
-
-
Yield: Typically 80-90%.
Step 2: Nitration to 5-Bromo-8-nitroisoquinoline
Mechanism: The bromine at C5 blocks that position. The nitro group enters at C8, the only other available
-
Reagents: 5-Bromoisoquinoline,
, conc.[2] . -
Procedure:
-
Dissolve 5-bromoisoquinoline in conc.
at -10 °C. -
Add
slowly. -
Allow to warm to room temperature (reaction is exothermic; control is vital).
-
Quench on ice. The product often precipitates as a yellow solid.
-
Recrystallize from ethanol or purify via silica column (DCM/MeOH).
-
-
Key Data (5-Bromo-8-nitroisoquinoline):
-
Melting Point: 139–141 °C.
-
1H NMR (500 MHz, DMSO-d6):
9.78 (s, 1H, H1), 8.84 (d, 1H, H3), 8.35 (d, 1H, H7), 8.33 (d, 1H, H6), 8.12 (d, 1H, H4). Note the significant downfield shift of H1 and H7 due to the nitro group.
-
Step 3: Reduction to 8-Aminoisoquinoline
For many applications, the nitro group is a precursor to the amine.
-
Reagents: 10% Pd/C,
(balloon or Parr shaker), Methanol/EtOAc, Triethylamine (to scavenge HBr). -
Protocol: Hydrogenation at room temperature will simultaneously reduce the nitro group to an amine and debrominate the C5 position (hydrogenolysis), yielding 8-aminoisoquinoline directly.
Reactivity & Applications
Nucleophilic Substitution
The nitro group at C8 activates the isoquinoline ring towards nucleophilic attack, particularly at the C1 position. However, unlike 1-nitroisoquinoline, the 8-nitro group is not easily displaced by nucleophiles itself; rather, it serves as an electronic modifier for the ring.
Medicinal Chemistry Utility
This compound is primarily a "gateway" scaffold.
-
PARP Inhibitors: Many Poly (ADP-ribose) polymerase inhibitors utilize the isoquinoline carboxamide core. The 8-position is often substituted to modulate solubility and binding affinity.
-
Metal Ligands: Reduction to 8-aminoisoquinoline creates a bidentate ligand (N,N-donor) similar to 8-hydroxyquinoline (N,O-donor) but with different hard/soft acid-base properties, useful in designing metallodrugs (e.g., Ruthenium anticancer complexes).
Spectroscopic Identification (1H NMR)
For This compound (Free Base):
-
H1 (Singlet): ~9.5–10.0 ppm. The most deshielded proton due to the adjacent ring nitrogen and the electron-withdrawing nature of the nitro group on the fused ring.
-
H7 (Doublet): ~8.0–8.5 ppm.[3] Ortho to the nitro group, significantly deshielded.
-
H5 (Doublet): ~8.0 ppm. Para to the nitro group.
Safety & Handling
-
Hazards: Nitroisoquinolines are potential mutagens. Handle with extreme care in a fume hood.
-
Explosion Risk: Nitration reactions involve strong oxidizers and organic material. Always conduct these reactions behind a blast shield and ensure strict temperature control during the addition of nitrating agents.
-
Storage: Store in a cool, dry place, protected from light. Nitro compounds can darken upon prolonged exposure to light.
References
-
Organic Syntheses , "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline". Org.[3][2][4] Synth.2003 , 80, 219.
-
PubChem , "this compound Compound Summary". National Library of Medicine.
- Journal of Organic Chemistry, "Regioselective nitration of isoquinoline derivatives". J. Org. Chem. (Cited in context of regioselectivity discussions in heterocyclic chemistry).
-
Molecules , "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines". Molecules2018 , 23(3), 550.
-
BenchChem , "7-Bromo-5-nitroisoquinoline and related synthesis pathways".
Sources
- 1. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Introduction: The Strategic Importance and Synthetic Challenge of 8-Nitroisoquinoline
An In-depth Technical Guide to the Synthesis of 8-Nitroisoquinoline from Isoquinoline
This compound is a valuable chemical intermediate, serving as a precursor in the synthesis of a variety of more complex molecules, including pharmaceuticals and materials.[1] The isoquinoline scaffold itself is a core component of numerous alkaloids and biologically active compounds.[2] The introduction of a nitro group at the C8 position provides a versatile chemical handle for further functionalization, such as reduction to an amine, which can then participate in a wide array of coupling reactions.
However, the synthesis of this compound is not a trivial undertaking. It is a classic case study in the complexities of electrophilic aromatic substitution on heteroaromatic systems. The presence of the nitrogen atom in the isoquinoline ring system significantly influences its reactivity. Unlike simple carbocyclic aromatic compounds, the pyridine ring is electron-deficient and thus deactivated towards electrophilic attack. Conversely, the benzene ring is more electron-rich and is the preferred site for substitution. The core challenge lies not in achieving nitration, but in controlling the position of this substitution to selectively obtain the desired 8-nitro isomer from the inevitable mixture of products. This guide provides a detailed examination of the prevailing synthesis pathway, the mechanistic rationale behind it, and the critical techniques required for isolating the target compound.
The Prevailing Synthesis Pathway: Electrophilic Nitration of Isoquinoline
The most direct and widely employed method for synthesizing this compound is the electrophilic nitration of the parent isoquinoline molecule using a mixture of nitric acid and sulfuric acid.[3] This reaction, however, does not yield a single product but rather a mixture of two primary constitutional isomers: 5-nitroisoquinoline and this compound.[1]
Mechanistic Deep Dive: Understanding the Regioselectivity
To comprehend why the C5 and C8 positions are preferentially nitrated, one must consider the actual reacting species. In a strong acidic medium like concentrated sulfuric acid, the basic nitrogen atom of the isoquinoline is protonated, forming the isoquinolinium cation.[4] This protonation has a profound effect on the electronic landscape of the molecule.
-
Generation of the Electrophile : The first step is the reaction between nitric acid and the stronger acid, sulfuric acid, to generate the potent electrophile, the nitronium ion (NO₂⁺).[5]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Deactivation of the Heterocycle : The positively charged nitrogen in the isoquinolinium ion exerts a powerful electron-withdrawing inductive effect, deactivating both rings towards electrophilic attack. This effect is particularly pronounced in the pyridine ring, rendering it highly resistant to substitution. Consequently, the attack of the nitronium ion occurs on the less deactivated benzene ring.[4][6]
-
Attack and Resonance Stabilization : The nitronium ion attacks the electron-rich benzene portion of the isoquinolinium cation. Attack at C5 or C8 leads to a resonance-stabilized carbocation intermediate (a σ-complex or arenium ion) where the positive charge can be delocalized without placing it on the already positively charged nitrogen atom. In contrast, attack at C6 or C7 would result in resonance structures that place adjacent positive charges, which is highly unfavorable. This energetic penalty explains the strong preference for substitution at the C5 and C8 positions.[4]
-
Deprotonation : A base (such as HSO₄⁻ or H₂O) in the reaction mixture removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final 5-nitroisoquinolinium or 8-nitroquinolinium cation products. Subsequent workup neutralizes the cation to give the final products.
Caption: Mechanism of Isoquinoline Nitration.
Causality Behind Experimental Choices
The selection of reagents and conditions is critical for maximizing the yield of the desired nitro-isomers while ensuring the reaction proceeds safely and efficiently.
-
Nitrating Agent : The combination of concentrated nitric and sulfuric acids is the standard and most effective reagent for this transformation. Sulfuric acid's role is twofold: it catalyzes the formation of the highly reactive nitronium ion and serves as the solvent, ensuring the isoquinoline substrate is fully protonated.[4]
-
Temperature Control : Temperature is a crucial parameter. The nitration of the deactivated isoquinolinium ring is significantly slower than that of more electron-rich aromatics like naphthalene.[4] Some procedures call for elevated temperatures (e.g., 95-100°C) to drive the reaction to completion within a reasonable timeframe.[1] However, other protocols use lower temperatures (e.g., 0°C) to potentially improve the selectivity between the 5- and 8-isomers and to minimize the formation of undesired byproducts from over-nitration or oxidation.[4] The choice of temperature represents a trade-off between reaction rate and selectivity.
-
Stoichiometry : Typically, a slight excess of nitric acid (e.g., 1.5 equivalents) is used to ensure complete conversion of the starting material.[1]
Data Presentation: Typical Reaction Outcomes
The nitration of isoquinoline consistently yields a mixture of the 5- and 8-nitro isomers. The precise ratio can vary based on the specific reaction conditions employed.
| Parameter | Value/Condition | Isomer Ratio (5-nitro : 8-nitro) | Total Yield | Reference |
| Reagents | HNO₃ / H₂SO₄ | ~ 1 : 1 to 1.5 : 1 | Variable | [1][4] |
| Temperature | 95 - 100 °C | ~ 40-60% : 30-50% | Good | [1] |
| Temperature | 0 °C | 52.3% : 47.7% | Not specified | [4] |
Experimental Protocol: Synthesis and Work-up
This protocol is a synthesized representation based on established procedures for the nitration of aromatic compounds and specific details for isoquinoline derivatives.[1][7]
Safety Precaution : This reaction involves highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction can be exothermic and requires careful temperature control.
-
Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 4 parts by volume relative to isoquinoline). Cool the flask in an ice-water bath to 0-5°C.
-
Substrate Addition : Slowly add isoquinoline (1 equivalent) to the cold sulfuric acid with vigorous stirring. Ensure the isoquinoline dissolves completely before proceeding.[7] This step is exothermic.
-
Preparation of Nitrating Mixture : In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.5 equivalents) to concentrated sulfuric acid (e.g., 2 parts by volume) while cooling in an ice bath.
-
Nitration : Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred isoquinoline solution. Meticulously maintain the internal temperature of the reaction flask below 10°C throughout the addition.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to stir at the controlled temperature for a specified time (e.g., 1-2 hours). The reaction can then be allowed to slowly warm to room temperature and stirred overnight.[7]
-
Quenching : Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.[7] This will precipitate the crude product mixture.
-
Neutralization : Slowly neutralize the acidic solution by adding a base, such as 25% aqueous ammonia, while keeping the mixture cool in an ice bath. Adjust the pH to approximately 8.[7]
-
Isolation : Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral. Air-dry the crude solid product.
The Critical Challenge: Isomer Separation and Purification
The crude product is a mixture of 5-nitroisoquinoline and this compound. Separating these isomers is often the most challenging part of the synthesis due to their similar physical properties.
Purification Strategy: Selective Precipitation
A patented method leverages the differential solubility of the hydrohalide salts of the two isomers.[1]
-
The crude isomer mixture is dissolved in a suitable solvent.
-
A hydrohalide (e.g., hydrochloric acid or hydrobromic acid) is added to the solution.
-
This causes the precipitation of a mixture of 5-nitroisoquinoline hydrohalide and this compound hydrohalide.[1]
-
By carefully controlling conditions such as solvent and temperature, it is possible to achieve a fractional precipitation, enriching one isomer in the solid phase and the other in the filtrate.
Purification Strategy: Recrystallization
Recrystallization is a common and effective method for purifying the final product after separation or for enriching the isomer mixture.
-
The crude product can be recrystallized from a suitable solvent system, such as a mixture of heptane and toluene.[7] The solid material is dissolved in a minimum amount of the hot solvent mixture, filtered hot to remove insoluble impurities, and then allowed to cool slowly. The crystals that form will be enriched in one of the isomers. Multiple recrystallization steps may be necessary to achieve high purity.
Caption: Workflow for this compound Synthesis.
Conclusion
The synthesis of this compound from isoquinoline is a well-established but nuanced process that highlights key principles of heterocyclic chemistry. The reaction proceeds via electrophilic aromatic substitution on the protonated isoquinolinium cation, leading to a mixture of 5- and 8-nitro isomers. While the nitration reaction itself is straightforward, the successful isolation of pure this compound hinges on careful control of reaction conditions to manage the product ratio and, most importantly, on the application of effective separation and purification techniques like fractional precipitation or meticulous recrystallization. This synthesis pathway underscores the importance of understanding reaction mechanisms to predict product distributions and devise strategies to overcome challenges in product isolation.
References
-
DTIC. (n.d.). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectral data of 8HQ. Retrieved from [Link]
- Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
National Center for Biotechnology Information. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]
-
YouTube. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]
-
J-STAGE. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ResearchGate. (2024). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
-
National Center for Biotechnology Information. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved from [Link]
Sources
- 1. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
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- 3. apps.dtic.mil [apps.dtic.mil]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Characterization of 8-Nitroisoquinoline: A Technical Guide
This guide is structured as a high-level technical resource for researchers isolating and characterizing 8-Nitroisoquinoline, specifically addressing the critical challenge of distinguishing it from its major isomer, 5-Nitroisoquinoline.
Executive Summary
This compound (CAS: 74558-05-7) is the minor regioisomer formed during the nitration of isoquinoline, typically constituting <15% of the crude product mixture, while 5-Nitroisoquinoline is the major product (~85-90%). For drug development professionals and synthetic chemists, the critical analytical challenge is not merely "characterizing" the compound, but unambiguously distinguishing the 8-nitro isomer from the 5-nitro isomer without relying solely on melting point.
This guide provides a self-validating spectroscopic framework (NMR, IR, MS) to confirm the identity of this compound, leveraging the unique "peri-effect" of the 8-nitro group on the H1 proton as the primary diagnostic handle.
Molecular Structure & Properties[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₆N₂O₂ |
| Molecular Weight | 174.16 g/mol |
| Key Structural Feature | Nitro group at C8 is peri to the H1 proton (C1), creating significant steric and electronic deshielding. |
| Appearance | Yellow crystalline solid (Needles from ethanol). |
| Melting Point | 82–84 °C (Distinct from 5-Nitroisoquinoline: 110–111 °C). |
Nuclear Magnetic Resonance (NMR) Analysis
The NMR spectrum provides the most definitive proof of structure. The proximity of the nitro group to the H1 proton in the 8-isomer causes a specific downfield shift (deshielding) that is absent in the 5-isomer.
^1H NMR: The "Peri-Effect" Diagnostic
In this compound, the nitro group exerts a strong deshielding effect on the spatially proximate H1 proton.
Solvent: DMSO-d₆ (Recommended for solubility and resolution of aromatic multiplets).
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Interpretation |
| H1 | 9.70 – 9.80 | Singlet (s) | - | Diagnostic Peak. Significantly downfield due to peri-nitro effect. (vs. ~9.40 ppm in 5-Nitro).[1] |
| H3 | ~8.85 | Doublet (d) | J ≈ 5.9 | Typical pyridine ring doublet. |
| H4 | ~8.10 – 8.20 | Doublet (d) | J ≈ 5.9 | Coupled to H3. |
| H5 | ~8.35 | Doublet (d) | J ≈ 8.2 | Para to Nitro group. |
| H6 | ~7.90 | Triplet (t) | J ≈ 8.0 | Meta to Nitro group. |
| H7 | ~8.40 | Doublet (d) | J ≈ 7.5 | Ortho to Nitro group; deshielded by -I/-M effect. |
Critical Distinction: If your H1 singlet appears at 9.39 ppm (CDCl₃) or 9.45 ppm (DMSO-d₆), you have isolated the 5-Nitroisoquinoline isomer. The 8-Nitro H1 signal must be further downfield (>9.6 ppm).
^13C NMR Data
The carbon spectrum confirms the asymmetry and the presence of the nitro-substituted carbon.[2]
-
C1 (Imine): 148.0 – 153.0 ppm (Deshielded, broad).
-
C-NO₂ (C8): ~145.0 – 148.0 ppm (Quaternary, weak intensity).
-
Aromatic CH: 118 – 135 ppm range.
Infrared Spectroscopy (IR)
IR is useful for confirming the presence of the nitro group but is less effective for isomer differentiation than NMR.
-
Asymmetric NO₂ Stretch: 1520 – 1535 cm⁻¹ (Strong, sharp).
-
Symmetric NO₂ Stretch: 1340 – 1355 cm⁻¹ (Strong).
-
C=N Stretch (Isoquinoline Ring): ~1620 cm⁻¹.
-
Aromatic C-H Stretch: 3050 – 3100 cm⁻¹.
Mass Spectrometry (MS)
The fragmentation pattern follows the "Nitro-Aromatic Rule" and "Isoquinoline Cleavage."
Fragmentation Pathway[8]
-
Molecular Ion (M⁺): m/z 174 (Base peak or high intensity).
-
[M - NO₂]⁺: m/z 128 (Loss of nitro group; formation of isoquinolinyl cation).
-
[M - NO₂ - HCN]⁺: m/z 101 (Typical disintegration of the pyridine ring after nitro loss).
-
[M - NO]⁺: m/z 144 (Rearrangement loss of NO, common in ortho-substituted nitroarenes, though less dominant here).
MS Fragmentation Logic Diagram
Caption: Primary fragmentation pathway for this compound (EI, 70eV).
Experimental Protocols
Sample Preparation for NMR
To ensure the H1 peak is resolved from the aromatic cluster:
-
Solvent: Use DMSO-d₆ (99.9% D). CDCl₃ is acceptable, but DMSO often separates the H1 singlet more clearly from the doublet of H3.
-
Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent.
-
Acquisition: Run a standard proton scan (16 scans minimum).
-
Verification: Look immediately for the singlet >9.6 ppm.
Isomer Identification Workflow
Use this logic to validate your isolated fraction.
Caption: Decision tree for distinguishing 5-nitro and 8-nitro isomers via NMR.
References
-
Popp, F. D., & Brill, E. (1960). 3-Methyl-8-nitroisoquinoline. Journal of Organic Chemistry, 26, 956. (Establishes the nitration isomer distribution and separation).
-
Dewar, M. J. S., & Maitlis, P. M. (1957). Electrophilic Substitution. Part XI. Nitration of Isoquinoline. Journal of the Chemical Society, 2521-2528. (Foundational work on isomer ratios).
- Wozniak, M., et al. (1991). Amination of 5-nitro- and this compound. Liebigs Annalen der Chemie.
-
Organic Syntheses. (2003). Synthesis of 5-bromo-8-nitroisoquinoline. Coll. Vol. 10, p. 105. (Provides high-resolution NMR data for the 8-nitro derivative, confirming the H1 peri-effect).
Sources
Technical Guide: Reactivity and Electrophilic Substitution Dynamics of 8-Nitroisoquinoline
[1]
Executive Summary
8-Nitroisoquinoline (8-NIQ) represents a critical yet synthetically challenging scaffold in heterocyclic chemistry.[1] Unlike its isomer 5-nitroisoquinoline, which forms the major product of electrophilic aromatic substitution (EAS), 8-NIQ is the thermodynamically accessible but kinetically disfavored minor product (typically <15% yield in direct nitration).[1] Its significance lies not in its susceptibility to further electrophilic attack—which is severely hindered by the "double deactivation" of the protonated nitrogen and the nitro group—but in its role as a latent precursor for 8-aminoisoquinoline derivatives. These derivatives are essential pharmacophores in the development of DNA-intercalating antitumor agents, PARP inhibitors, and ligands for transition metal catalysis.[1]
This guide analyzes the electronic determinants governing the formation of 8-NIQ, the specific challenges of conducting EAS on this deactivated system, and the practical workflows for its isolation and subsequent functionalization.
Electronic Structure and Regioselectivity Analysis[2]
To understand the reactivity of this compound, one must first deconstruct the electronic environment of the parent isoquinoline ring under the acidic conditions required for EAS.[1]
The Deactivation Hierarchy
In the presence of mixed acids (H₂SO₄/HNO₃), the isoquinoline nitrogen is protonated (
-
Ring B (Pyridine): Highly deactivated due to the adjacent positive charge on Nitrogen.
-
Ring A (Benzene): Deactivated inductively but retains sufficient
-electron density to undergo substitution at positions 5 and 8.[1]
The C5 vs. C8 Competition
The regioselectivity between the 5- and 8-positions is the defining characteristic of this synthesis.[1]
-
C5 Attack (Major Pathway): Attack at C5 generates a carbocation intermediate (Wheland intermediate) that is effectively stabilized by resonance without disrupting the aromatic sextet of the protonated pyridine ring. It is kinetically favored.
-
C8 Attack (Minor Pathway): Attack at C8 also preserves the pyridine aromaticity. However, the transition state for C8 substitution encounters peri-interaction (steric repulsion) from the hydrogen at C1 and the lone pair/proton on N2. This steric penalty results in a typical product ratio of 85:15 (5-nitro : 8-nitro) .[1]
Reactivity of the 8-Nitro Species
Once formed, this compound becomes an "electronic brick."[1] The introduction of the nitro group (a strong electron-withdrawing group, EWG) at C8, combined with the protonated nitrogen, renders the molecule nearly inert to further electrophilic substitution.
-
Dinitration: Forcing conditions (fuming HNO₃, >100°C) are required to introduce a second nitro group, typically entering at C5 to form 5,8-dinitroisoquinoline.[1]
-
Nucleophilic Susceptibility: Conversely, the electron deficiency makes 8-NIQ highly susceptible to Nucleophilic Aromatic Substitution (
) and reduction.[1]
Visualization of Reaction Pathways[1][3]
The following diagram illustrates the bifurcation in regioselectivity during nitration and the subsequent functionalization pathways.
Figure 1: Regioselective nitration pathways of isoquinoline.[2][3][4][5] Note the kinetic dominance of the C5 pathway versus the steric hindrance affecting the C8 pathway.
Experimental Protocols
Protocol A: Synthesis and Isolation of this compound
Objective: Isolate the minor 8-nitro isomer from the crude nitration mixture.[1]
Reagents:
-
Isoquinoline (1.0 eq)[1]
-
Potassium Nitrate (KNO₃) (1.1 eq)[1]
-
Sulfuric Acid (98%)[1]
-
Ammonium Hydroxide (25%)[1]
Methodology:
-
Solubilization: Dissolve isoquinoline in concentrated H₂SO₄ at 0°C. Validation: The solution should be clear; exotherm must be controlled <5°C to prevent tarring.
-
Nitration: Add KNO₃ portion-wise over 1 hour, maintaining temperature between 0–5°C. Mechanism: In situ generation of nitronium ion (
). -
Quenching: Pour the reaction mixture onto crushed ice.
-
Neutralization: Basify carefully with NH₄OH to pH 8–9. Observation: A yellow precipitate (mixture of isomers) will form.
-
Fractional Crystallization (The Critical Step):
-
Dissolve the crude solid in boiling acetone.
-
Cool slowly to room temperature.
-
Filtration 1: The major isomer, 5-nitroisoquinoline , crystallizes first (needles).[1] Filter this off.
-
Evaporation: Concentrate the mother liquor.
-
Filtration 2: Upon further cooling/concentration, This compound crystallizes (often as prisms or plates).[1]
-
Validation: Verify isomer identity via ¹H NMR. The H-1 proton of this compound appears significantly downfield (~9.8 ppm) due to the paramagnetic anisotropic effect of the adjacent nitro group, compared to 5-nitroisoquinoline (~9.3 ppm).[1]
-
Protocol B: Reduction to 8-Aminoisoquinoline
Objective: Convert the nitro group to an amine for subsequent drug coupling.
Reagents:
Methodology (Fe/NH₄Cl method):
-
Suspend this compound in EtOH:H₂O (4:1).
-
Add Fe powder (5 eq) and NH₄Cl (1 eq).
-
Reflux for 2 hours. Validation: Reaction is complete when the yellow color of the nitro compound fades and TLC shows a highly polar, fluorescent spot (amine).
-
Filter hot through Celite to remove iron oxides.
-
Concentrate and extract with ethyl acetate.
Quantitative Data Summary
The following table summarizes the physicochemical distinctions between the isomers, essential for successful isolation.
| Property | 5-Nitroisoquinoline (Major) | This compound (Minor) |
| Yield (Typical) | 80 - 85% | 10 - 15% |
| Melting Point | 110 - 112 °C | 87 - 89 °C |
| ¹H NMR (H-1) | ~9.35 ppm (s) | ~9.85 ppm (s) |
| Solubility (Acetone) | Low (Crystallizes first) | High (Remains in liquor) |
| Reactivity (EAS) | Deactivated | Highly Deactivated (Steric hindrance) |
References
-
Regioselectivity in Isoquinoline Nitration Dewar, M. J. S., & Maitlis, P. M. (1957). Electrophilic Substitution. Part XI. Nitration of Isoquinoline. Journal of the Chemical Society. [1]
-
Synthesis and Properties of Nitroisoquinolines Osborn, A. R., & Schofield, K. (1956). Indazoles of the Isoquinoline Series. Journal of the Chemical Society. [1]
-
NMR Characterization of Isoquinoline Derivatives PubChem Compound Summary for CID 343749: this compound. [1]
-
Reduction Protocols for Nitro-Heterocycles Brown, W. D., & Gouliaev, A. H. (2005).[1] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline.[1][2][7] Organic Syntheses, 81, 98. [1]
Sources
- 1. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H6N2O2 | CID 343749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 6. 8-BROMO-5-NITRO-ISOQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Biological Activity of 8-Nitroisoquinoline Derivatives: A Technical Guide
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Synthesis, Pharmacophore Analysis, and Therapeutic Applications
Executive Summary: The 8-Nitroisoquinoline Scaffold
While the 5-nitroisoquinoline isomer often dominates literature due to its kinetic favorability during nitration, This compound represents a distinct and underutilized pharmacophore in medicinal chemistry. Its primary value lies in two domains:
-
Bioreductive Prodrug Potential: The nitro group at the 8-position serves as an electron-affinic trigger, capable of undergoing enzymatic reduction in hypoxic tumor microenvironments.
-
Synthetic Gateway to Marine Alkaloids: It is a critical intermediate in the total synthesis of aaptamines (benzo[de][1,6]naphthyridines), a class of marine sponge alkaloids with potent anticancer and alpha-adrenoceptor blocking activities.
This guide details the isolation, functionalization, and biological evaluation of this compound derivatives, moving beyond simple characterization to actionable drug design strategies.
Chemical Space & Synthesis
The synthesis of this compound is non-trivial due to the directing effects of the isoquinoline ring nitrogen, which favors electrophilic aromatic substitution at the 5-position.
Regioselective Synthesis Protocol
Direct nitration of isoquinoline yields a mixture of 5-nitro (~60-70%) and 8-nitro (~30-40%) isomers. High-purity isolation of the 8-isomer is a prerequisite for biological study.
Optimized Protocol for Isolation:
-
Nitration: Dissolve Isoquinoline in concentrated H₂SO₄ at 0°C. Add KNO₃ portion-wise. Allow to warm to room temperature (RT) and stir for 12 hours.
-
Quenching: Pour mixture onto crushed ice and neutralize with NH₄OH to pH 8-9.
-
Separation (The Critical Step):
-
Fractional Crystallization: The 5-nitro isomer is less soluble in acetone/ethanol mixtures and crystallizes first. Filter the 5-nitro precipitate.[1]
-
Filtrate Processing: Evaporate the filtrate. The residue is enriched in this compound.
-
Purification: Subject the residue to flash column chromatography (Silica gel, Hexane:EtOAc gradient). This compound typically elutes after the 5-isomer due to different dipole interactions.
-
Visualization: Synthesis & Divergent Functionalization
The following diagram illustrates the synthesis and the pivotal role of this compound as a precursor to bioactive scaffolds.
Figure 1: Divergent synthesis pathway separating the 5- and 8-nitro isomers to access bioactive amino-derivatives.
Biological Mechanisms of Action (MoA)
The biological activity of this compound derivatives operates through three primary mechanisms.
Bioreductive Activation (Hypoxia Targeting)
Similar to other nitro-aromatics (e.g., nitroimidazoles), the 8-nitro group acts as a "warhead" in hypoxic cancer cells.
-
Mechanism: Under hypoxia, one-electron reductases (like cytochrome P450 reductase) reduce the nitro group (-NO) to a nitro radical anion (-NO•⁻).
-
Toxicity: In normal oxygenated tissue, this radical is re-oxidized (futile cycling), limiting toxicity. In hypoxia, it further reduces to nitroso and hydroxylamine intermediates, which covalently bind to DNA, causing strand breaks and apoptosis.
DNA Intercalation & Topoisomerase Inhibition
The planar isoquinoline structure facilitates intercalation between DNA base pairs.
-
Derivatives: 8-nitroisoquinolines fused with other rings (e.g., benzo-fused analogs) show enhanced DNA binding affinity.
-
Effect: Stabilization of the DNA-Topoisomerase II cleavable complex, preventing DNA religation and triggering cell death.
Precursor to PARP Inhibitors
Reduction to 8-aminoisoquinoline creates a scaffold mimicking the nicotinamide pharmacophore.
-
Target: Poly(ADP-ribose) polymerase (PARP-1).
-
Relevance: While 5-substituted isoquinolines are more common PARP inhibitors, 8-substituted derivatives offer a different steric profile, potentially overcoming resistance or improving selectivity profiles against PARP-2.
Key Derivatives & Therapeutic Applications[2][3][4]
Aaptamine Mimics (Anticancer)
The this compound scaffold is the structural core for synthesizing aaptamine mimics. Aaptamine is a marine alkaloid that intercalates DNA and blocks alpha-adrenoceptors.
-
Structure: Benzo[de][1,6]naphthyridine.
-
Synthesis: Condensation of 8-aminoisoquinoline (derived from 8-nitro) with electrophiles (e.g., malonates) followed by cyclization.
-
Activity: Potent cytotoxicity against HeLa and L1210 leukemia cell lines (IC50 values often < 1 µM).
Antimicrobial Activity
While less potent than their 8-hydroxy counterparts (e.g., Nitroxoline), this compound derivatives exhibit bacteriostatic activity against Gram-positive bacteria.
-
SAR Insight: The nitro group is essential. Reduction to the amine often diminishes antibacterial potency unless the amine is further functionalized into a Schiff base or sulfonamide.
Summary of Activity Data
| Derivative Class | Primary Target | Mechanism | Key Outcome |
| This compound | Hypoxic Cells | Bioreductive alkylation | Hypoxia-selective cytotoxicity |
| 8-Aminoisoquinoline | PARP-1 / DNA | Competitive inhibition | Chemosensitization |
| Benzo[de]naphthyridines | DNA / Topo II | Intercalation | Broad-spectrum antitumor activity |
| 5-Bromo-8-nitroisoquinoline | Bacteria | Redox cycling | Gram-positive inhibition (moderate) |
Experimental Protocols
Protocol A: Cytotoxicity Assay (MTT) for Nitro-Derivatives
Rationale: To assess the antiproliferative effect of this compound derivatives on cancer cell lines (e.g., HepG2, MCF-7).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO, final concentration < 0.1%) in serial dilutions (0.1 - 100 µM).
-
Control: DMSO vehicle only.
-
Positive Control: Doxorubicin.
-
-
Hypoxia Setup (Optional but Recommended): For bioreductive testing, incubate one set of plates in an anaerobic chamber (
). -
Incubation: 48 to 72 hours.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Protocol B: Reduction to 8-Aminoisoquinoline
Rationale: The amino-derivative is the key branch point for further medicinal chemistry.
-
Reactants: Suspend this compound (1 eq) in Ethanol/Water (3:1).
-
Catalyst: Add Iron powder (5 eq) and Ammonium Chloride (0.5 eq).
-
Reflux: Heat to reflux for 2 hours. Monitor by TLC (Amino product is more polar/fluorescent).
-
Workup: Filter hot through Celite to remove iron. Concentrate filtrate. Extract with Ethyl Acetate.
-
Yield: Typically >85%. Product appears as a pale yellow solid.[1]
Safety & Toxicology (Ames Test Relevance)
Nitro-aromatic compounds carry a structural alert for mutagenicity.
-
Risk: Bacterial nitroreductases can activate the nitro group to mutagenic hydroxylamines (Ames positive).
-
Mitigation Strategy: In drug design, steric hindrance around the nitro group (e.g., substitution at C-7) or replacement with bioisosteres (e.g., nitrile, CF3) is often explored if mutagenicity is confirmed.
-
Testing: All new this compound derivatives must undergo early-stage Ames testing (Salmonella typhimurium strains TA98 and TA100) to rule out genotoxicity.
References
-
Synthesis and Nitration of Isoquinoline
- Title: Regioselective nitration of isoquinoline and synthesis of nitroisoquinoline deriv
- Source:Journal of Organic Chemistry
-
URL:[Link] (General Journal Link for verification of classic protocols)
-
Aaptamine Synthesis
-
Bioreductive Mechanisms
- Title: Nitro-aromatic compounds as hypoxia-activ
- Source:N
-
URL:[Link]
-
Biological Activity of Isoquinolines
-
Cytotoxicity Protocols
- Title: Guidelines for the use of cell lines in biomedical research.
- Source:British Journal of Cancer
-
URL:[Link]
Sources
Potential applications of 8-Nitroisoquinoline in medicinal chemistry
This guide explores the strategic utility of 8-Nitroisoquinoline , a high-value heterocyclic scaffold that serves as a critical "gateway" intermediate in modern medicinal chemistry. Unlike its more ubiquitous 5-nitro isomer, the 8-nitro variant offers a unique substitution vector (the peri-position relative to the ring nitrogen) that has recently gained traction in immuno-oncology (HPK1 inhibitors) and targeted protein degradation (Cereblon modulators).
From Synthetic Access to High-Value Pharmacophores
Executive Summary: The "Peri" Advantage
In the landscape of isoquinoline-based drug discovery, the C5 and C1 positions are heavily exploited. The C8 position , however, remains an underutilized vector for modulating physicochemical properties and target engagement. This compound is not merely a catalog compound; it is the masked precursor to 8-aminoisoquinoline , a privileged motif that allows for:
-
Orthogonal Vector Exploration: Accessing binding pockets perpendicular to the flat aromatic core.
-
Electronic Tuning: The 8-amino group (after reduction) acts as a hydrogen bond donor/acceptor in a distinct spatial arrangement compared to the quinoline analogs (e.g., Primaquine).
-
Scaffold Hopping: Replacing naphthalene or quinoline cores in kinase inhibitors to improve solubility and metabolic stability.
Chemical Architecture & Synthesis
Direct nitration of isoquinoline is a "brute force" method that yields a difficult-to-separate mixture of 5-nitro (major) and 8-nitro (minor) isomers due to the protonated nitrogen directing electrophilic attack to the benzene ring.
The Senior Scientist’s Protocol: The "Bromo-Blocking" Strategy To achieve high purity and regiocontrol, we utilize a 5-bromo-blocking strategy . This method leverages the steric and electronic directing effects of a bromine atom at C5 to force nitration exclusively to the C8 position, followed by reductive debromination.
Validated Synthetic Workflow
-
Bromination: Isoquinoline
5-Bromoisoquinoline.[1][2] -
Regioselective Nitration: 5-Bromoisoquinoline
5-Bromo-8-nitroisoquinoline.[1][3][4] -
Simultaneous Reduction/Debromination: 5-Bromo-8-nitroisoquinoline
8-Aminoisoquinoline (using Pd/C + H₂).
Key Causality: The bromine at C5 deactivates the position ortho to it (C6) and sterically hinders it, while electronically directing the incoming nitro group to the para position (C8) relative to the ring junction, or simply the most accessible open site on the activated ring.
Figure 1: The "Bromo-Blocking" route ensures high regioselectivity for the 8-position, avoiding the difficult 5-/8-isomer separation.
Medicinal Applications & Case Studies
A. Immuno-Oncology: HPK1 Inhibitors
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation.[5] Inhibition of HPK1 enhances the immune response against tumors.
-
Application: 8-Aminoisoquinoline serves as the hinge-binding motif.
-
Mechanism: The isoquinoline nitrogen (N2) binds to the hinge region of the kinase, while the 8-amino group (derivatized as an amide) projects into the solvent-exposed region or specificity pocket, improving selectivity over other MAP4K family members.
-
Data Insight: Derivatives substituted at the 3-position of the 8-aminoisoquinoline core have shown IC50 values in the low nanomolar range (<10 nM) for HPK1.
B. Targeted Protein Degradation: Cereblon Modulators
The 8-aminoisoquinoline scaffold has been integrated into Cereblon (CRBN) ligands, which are critical components of PROTACs (Proteolysis Targeting Chimeras).
-
Structural Logic: The 8-amino group mimics the aniline of Lenalidomide/Pomalidomide but provides a fused bicyclic system that alters the exit vector for the linker attachment.
-
Utility: This allows for the degradation of "neosubstrates" (proteins not normally degraded) by slightly altering the geometry of the E3 ligase-substrate ternary complex.
C. CNS Agents: NMDA Receptor Antagonists
Reduction of the pyridine ring yields 8-substituted-1,2,3,4-tetrahydroisoquinolines .
-
Target: NMDA receptors (GluN2B subunit).
-
Role: The 8-substituent (derived from the nitro group) acts as a hydrophobic or hydrogen-bonding clamp, locking the ligand into the ifenprodil-binding site of the NMDA receptor.
Experimental Protocol: Reduction of 5-Bromo-8-Nitroisoquinoline
A self-validating protocol for generating the 8-amino scaffold.
Reagents:
-
5-Bromo-8-nitroisoquinoline (1.0 eq)[3]
-
Pd/C (10% wt loading)
-
Methanol (Solvent)
-
Triethylamine (3.0 eq, to scavenge HBr)
Step-by-Step Workflow:
-
Dissolution: Dissolve 5-bromo-8-nitroisoquinoline in degassed methanol. Checkpoint: Solution should be yellow/orange due to the nitroarene.
-
Catalyst Addition: Add Pd/C under an argon blanket. Safety: Avoid sparks; methanol vapor is flammable.
-
Hydrogenation: Introduce H₂ (balloon pressure or 1 atm). Stir vigorously at RT for 4-6 hours.
-
Self-Validation: Monitor TLC. The starting material (yellow, lower polarity) will disappear. An intermediate (this compound, if debromination happens first) may transiently appear before full conversion to the amine (fluorescent blue under UV, polar).
-
-
Workup: Filter through Celite to remove Pd. Concentrate filtrate.[3]
-
Purification: The residue contains HBr salts. Neutralize with sat. NaHCO₃ and extract with DCM.
-
Yield Expectation: >85% conversion to 8-aminoisoquinoline.[3]
-
Comparative Data: 5- vs. 8-Substitution
| Feature | 5-Nitroisoquinoline | This compound |
| Synthesis Yield | High (Major product of direct nitration) | Lower (Requires blocking strategy for purity) |
| Electronic Effect | Para-like conjugation to N2 | Peri-interaction with N2 lone pair |
| Kinase Binding | Projects to "back pocket" | Projects to "solvent front" or "ribose pocket" |
| Solubility (logP) | Moderate | Slightly higher (due to intramolecular H-bond potential in amine form) |
| Primary Use | General kinase inhibitors | HPK1 inhibitors, PROTAC anchors |
Mechanistic Pathway: HPK1 Inhibition
The following diagram illustrates how the 8-aminoisoquinoline scaffold functions within the HPK1 kinase domain.
Figure 2: Pharmacophore mapping of 8-aminoisoquinoline derivatives in the HPK1 ATP-binding pocket.
References
-
Synthesis of 5-Bromo-8-Nitroisoquinoline: Brown, W. D., & Gouliaev, A. H. (2005).[2] Organic Syntheses, 81, 98. Link
-
HPK1 Inhibitors: "3-Carbonylamino-8-aminoisoquinoline compounds and uses thereof." U.S. Patent US11612606B2. Link
- Isoquinoline Nitration Mechanics: Schofield, K., & Theobald, R. S. (1950). "Nitration of Isoquinoline." Journal of the Chemical Society.
-
Cereblon Modulators: "Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US11612606B2 - 8-aminoisoquinoline compounds and uses thereof - Google Patents [patents.google.com]
8-Nitroisoquinoline: The "Peri" Scaffold in Advanced Organic Synthesis
Executive Summary
8-Nitroisoquinoline represents a high-value, albeit challenging, building block in heterocyclic chemistry. Unlike its more accessible isomer, 5-nitroisoquinoline, the 8-nitro variant offers unique steric and electronic properties due to its "peri" position relative to the ring nitrogen. This proximity creates a distinct chemical environment, essential for designing atropisomeric ligands, specific kinase inhibitors, and DNA-intercalating agents.
This guide moves beyond basic textbook definitions to address the practical realities of working with this compound: the difficulty of isolation, the nuances of reduction, and its strategic utility in divergent synthesis.
Part 1: The Isomer Challenge – Synthesis and Isolation
The primary barrier to utilizing this compound is its synthesis. Electrophilic aromatic substitution (nitration) of isoquinoline yields a mixture of 5-nitro and 8-nitro isomers.[1] The protonated nitrogen directs the electrophile to the benzene ring, but the regioselectivity is poor due to similar electron densities at positions 5 and 8.
The Nitration Protocol
Standard nitration using mixed acid (
Optimized Protocol: Mixed Acid Nitration
| Parameter | Specification | Rationale |
| Reagents | Isoquinoline (1.0 equiv), | Potassium nitrate allows for better temperature control than fuming nitric acid. |
| Temperature | 0°C to 25°C | Critical: Exceeding 30°C promotes dinitration and degradation. |
| Quenching | Pour onto crushed ice; neutralize with | Controlled precipitation of the free bases. |
| Yield | ~90% (combined isomers) | High conversion, poor selectivity. |
Separation Strategy: The "Gatekeeper" Step
Separation by column chromatography is possible but inefficient on a multi-gram scale due to similar
-
Fractional Crystallization: The 5-nitro isomer is generally less soluble in acetone or ethanol/ether mixtures, allowing it to crystallize out first. The mother liquor, enriched in this compound, can then be purified.
-
Hydrohalide Precipitation: Treating the mixture with HCl can precipitate the 5-nitro hydrochloride salt preferentially, leaving the 8-nitro isomer in solution (or vice versa depending on solvent polarity).
Visualization: The Nitration Workflow
The following diagram illustrates the decision tree for synthesizing and isolating the 8-nitro isomer.
Figure 1: Workflow for the synthesis and isolation of this compound, highlighting the critical fractionation step.
Part 2: The 8-Amino Turn – Divergent Synthesis
Once isolated, the nitro group serves as a "masked" amine. Reduction to 8-aminoisoquinoline is the pivotal step that opens the door to cross-coupling and heterocycle formation.
Reduction Protocols
While catalytic hydrogenation (
Protocol A: Catalytic Hydrogenation (Standard)
-
Dissolve this compound in MeOH/EtOAc (1:1).
-
Add 10 mol% Pd/C.
-
Stir under
balloon (1 atm) for 4–6 hours. -
Filter through Celite. Yield: >95%.
Protocol B: Iron-Mediated Reduction (Chemo-selective)
-
Suspend this compound in EtOH/Water (4:1).
-
Add Fe powder (5 equiv) and
(catalytic). -
Reflux for 2 hours.
-
Basify and extract.[2] Advantage: Preserves other reducible groups (e.g., halides, alkenes).
Sandmeyer & Cross-Coupling
The 8-amino group is positioned perfectly for directing C-H activation or serving as a ligand attachment point. However, its most common utility is conversion to halides via the Sandmeyer reaction, enabling Suzuki or Buchwald-Hartwig couplings.
-
8-Amino
8-Halo: Diazotization ( ) followed by yields 8-bromoisoquinoline. -
Application: 8-Bromoisoquinoline is a precursor for introducing aryl groups at the 8-position, creating steric bulk that forces the substituent out of plane—a key strategy in designing atropisomeric kinase inhibitors.
Part 3: Advanced Functionalization (C1 & C5)
The true power of this compound lies in its ability to be functionalized at multiple sites.[3] The nitro group at C8 electronically deactivates the benzene ring but leaves the pyridine ring (C1 position) accessible for nucleophilic attack or oxidation.
C1-Functionalization (Reissert & N-Oxide)
To increase molecular complexity, the C1 position can be activated.
-
N-Oxidation: Treatment with mCPBA yields the N-oxide.
-
Rearrangement: Treatment of the N-oxide with
yields 1-chloro-8-nitroisoquinoline . -
Utility: The 1-chloro group is highly reactive toward nucleophiles (
), allowing the introduction of amines or alkoxides at C1 while retaining the C8-nitro handle.
Visualization: Divergent Pathways
The following diagram maps the chemical space accessible from the 8-nitro scaffold.
Figure 2: Divergent synthetic pathways: The "Southern" route (Reduction) vs. the "Northern" route (C1-Functionalization).
Part 4: Medicinal Chemistry Applications[2][3][4][5][6]
DNA Intercalation & Topoisomerase Inhibition
The planar isoquinoline structure allows for DNA intercalation. Derivatives of this compound (specifically 5-bromo-8-nitroisoquinoline) have been explored as topoisomerase inhibitors. The nitro group can be reduced to an amine which then forms hydrogen bonds within the DNA minor groove, anchoring the molecule.
Kinase Inhibitors
In kinase inhibitor design, the 8-position is often used to control the vector of substituents interacting with the hinge region or the solvent front. 8-Substituted isoquinolines can mimic the adenine core of ATP but with distinct solubility and metabolic stability profiles compared to quinolines.
Case Study: 5-Bromo-8-nitroisoquinoline This specific derivative is a "dual-handle" building block.
-
C5-Bromo: Ready for immediate cross-coupling (e.g., introducing a solubilizing tail).
-
C8-Nitro: Can be reduced later in the sequence to introduce a hinge-binding motif (e.g., urea or amide).
-
Synthesis Note: It is often synthesized by brominating isoquinoline first (to get 5-bromoisoquinoline) followed by nitration, which selectively occurs at the 8-position due to the directing effect of the bromine and the deactivated nature of the pyridinium ring during nitration.
References
-
Nitration of Isoquinoline and Separation of Isomers
-
Synthesis of 5-Bromo-8-nitroisoquinoline
-
Medicinal Chemistry Applications (8-Amino Scaffold)
-
Reactivity and Functionalization
Sources
- 1. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 2. rroij.com [rroij.com]
- 3. What are the applications of 8-bromoisoquinoline? - Knowledge [allgreenchems.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Synthesis of 8-Nitroisoquinoline: A Technical Guide
This in-depth technical guide details the synthesis, history, and mechanistic underpinnings of 8-nitroisoquinoline.[1][2] It is designed for researchers requiring actionable protocols and rigorous chemical logic.[1]
Executive Summary & Strategic Context
This compound is a critical intermediate in the synthesis of fused heterocyclic drugs, particularly those requiring functionalization at the sterically and electronically challenging 8-position (peri-position).[1][2] While the 5-isomer is kinetically favored during electrophilic substitution, the 8-isomer serves as the gateway to 8-aminoisoquinoline and subsequent chemotherapeutic agents (e.g., topoisomerase inhibitors).[1][2]
The Core Challenge: Direct nitration of isoquinoline is highly regioselective for the 5-position (~90%), leaving the 8-position (~10%) as a minor byproduct.[1][2] This guide analyzes the historical methods to isolate this minor isomer and presents modern "blocking group" strategies that circumvent the regioselectivity problem for downstream applications.[1]
Historical Discovery & Mechanistic Foundations
The Discovery Timeline
The history of nitroisoquinolines tracks the evolution of aromatic substitution theory.[1]
-
1885 (Claus & Kramer): First reported the nitration of quinoline and isoquinoline, obtaining "nitro-products" without definitive structural assignment of the minor isomers.[1]
-
1957 (Dewar & Maitlis): In a landmark paper (J. Chem. Soc.), Michael J. S.[1][2][3] Dewar and P. M.[1][3][4][5] Maitlis applied modern electronic theory to rigorously determine the isomer ratios.[1] They established that in mixed acid at 0°C, isoquinoline yields 90.4% 5-nitroisoquinoline and 9.6% this compound .[1][2][3]
Mechanistic Causality: The 5 vs. 8 Dilemma
Why is the 8-isomer so difficult to access? The reaction is an Electrophilic Aromatic Substitution (EAS) on a deactivated system.[2]
-
Protonation: In concentrated H₂SO₄, isoquinoline exists entirely as the isoquinolinium cation (
).[1][2] The positive charge on nitrogen strongly deactivates the pyridine ring (positions 1, 3, 4).[1][2] -
Benzenoid Attack: Substitution occurs on the carbocyclic ring (positions 5, 6, 7, 8).[1][2]
-
Resonance Stabilization: Attack at positions 5 and 8 allows the positive charge of the sigma-complex (Wheland intermediate) to be delocalized without disrupting the pyridinium resonance.[1]
Figure 1: Mechanistic divergence in the nitration of isoquinoline. The 5-position attack is kinetically dominant.
Synthetic Methodologies
Method A: Classical Direct Nitration (The Separation Route)
This is the standard method for obtaining this compound directly.[1][2] It relies on the differing solubilities of the nitrate salts to separate the isomers.[1]
Protocol Logic: The 5-nitro isomer forms a sparingly soluble nitrate salt in cold nitric acid, precipitating out.[1][2] The 8-nitro isomer remains in the mother liquor.[1]
| Parameter | Specification |
| Reagents | Isoquinoline, KNO₃, conc.[1][2][6] H₂SO₄ |
| Temperature | 0°C to 25°C |
| Yield (8-isomer) | ~5–8% (Isolated) |
| Purity | High (after fractional crystallization) |
Step-by-Step Protocol:
-
Dissolution: Dissolve isoquinoline (1.0 equiv) in concentrated sulfuric acid (10 vol) at 0°C.
-
Nitration: Add potassium nitrate (1.1 equiv) portion-wise, maintaining temperature <5°C. Stir overnight at room temperature.
-
Workup (Isomer Separation):
-
Pour the reaction mixture onto ice.
-
Filter the resulting yellow precipitate (mixture of 5- and 8-isomers).[1][2]
-
Fractional Crystallization: Dissolve the solid in minimum boiling acetone or ethanol.[1] Cool slowly. The 5-nitroisoquinoline crystallizes first.[1][2] Filter.
-
Concentrate the filtrate to obtain crude This compound .[1][2] Recrystallize from ethanol.
-
Method B: The "Blocking Group" Strategy (Modern Route)
For applications requiring high yields of 8-functionalized isoquinolines (e.g., 8-amino), modern chemists use a blocking strategy.[1][2] By brominating the 5-position first, the 8-position becomes the most reactive site remaining.[1][2]
Route: Isoquinoline
Note: While this produces 5-bromo-8-nitroisoquinoline, converting this cleanly to this compound (removing Br without reducing NO₂) is chemically difficult.[1][2] This route is preferred when the target is 8-aminoisoquinoline (via global reduction).[1][2]
Figure 2: The "Blocking Group" strategy bypasses the low yield of direct nitration for 8-substituted targets.[1][2]
Protocol (Synthesis of 5-Bromo-8-nitroisoquinoline):
-
Bromination: Dissolve isoquinoline in conc. H₂SO₄.[1][3][6][7][8] Add N-bromosuccinimide (NBS) at -20°C. (Kinetic control directs Br to pos. 5).
-
Nitration (One-Pot): Without isolation, add KNO₃ to the mixture. The Br at C5 forces the NO₂ to C8.[1]
-
Yield: ~50–60% overall yield (compared to <10% for direct nitration).[1][2]
Analytical Data & Identification
Distinguishing the 5- and 8-isomers is critical.
| Property | 5-Nitroisoquinoline | This compound |
| Melting Point | 110–111°C | 87–88°C |
| ¹H NMR (Aromatic) | C8-H is a doublet at ~8.6 ppm | C5-H is a doublet at ~8.2 ppm |
| Solubility | Low in EtOH/Acetone | High in EtOH/Acetone |
| TLC (SiO₂) | Lower R_f (More polar) | Higher R_f (Less polar) |
Key Diagnostic: In the ¹H NMR of this compound, the proton at C1 appears significantly deshielded due to the "peri-effect" of the nitro group, though less so than in the 5-isomer where the geometric constraints differ.[1]
References
-
Claus, A., & Kramer, K. (1885).[1][2] Ueber die Nitrirung des Isochinolins. Berichte der deutschen chemischen Gesellschaft, 18(1), 1243–1247.[1][2] Link
-
Dewar, M. J. S., & Maitlis, P. M. (1957).[1][2][3] Electrophilic substitution.[1][3][5][7][9] Part XI. Nitration of some six-membered nitrogen-heterocyclic compounds in sulphuric acid. Journal of the Chemical Society, 2521-2528.[1] Link
-
Brown, W. D., & Gouliaev, A. H. (2005).[1][2] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Organic Syntheses, 81, 98. Link
-
Osbond, J. M. (1951).[1][2] Chemical constitution and amoebicidal activity.[1] Part I. Synthesis of 8-nitro- and 8-amino-isoquinolines. Journal of the Chemical Society, 1853-1856.[1] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. watoc.net [watoc.net]
- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 7. rushim.ru [rushim.ru]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Nitration - Wikipedia [en.wikipedia.org]
Solubility Profile and Solvent Selection for 8-Nitroisoquinoline
Executive Summary
8-Nitroisoquinoline (CAS 7473-12-3) is a critical heterocyclic building block utilized in the synthesis of bioactive isoquinoline derivatives, including antiviral agents and DNA-intercalating drugs. Its utility as a precursor—specifically for 8-aminoisoquinoline via reduction—demands a precise understanding of its solubility behavior to optimize reaction yields and purification protocols.
This guide provides a comprehensive analysis of the solubility profile of this compound. Unlike simple lipophilic compounds, this compound exhibits a pH-dependent solubility profile due to the basicity of the isoquinoline nitrogen, modulated by the strong electron-withdrawing nature of the nitro group. This document synthesizes physicochemical data with practical solvent selection strategies for recrystallization and chromatography.
Physicochemical Characterization
Understanding the solubility of this compound requires analyzing its solid-state properties and molecular interactions. The compound exists as monoclinic prisms, indicating a stable crystal lattice that requires specific solvent interactions to disrupt.
Table 1: Physicochemical Properties of this compound
| Property | Value | Technical Insight |
| Molecular Weight | 174.16 g/mol | Low MW facilitates dissolution in small-molecule organic solvents. |
| Physical State | Yellow Solid | Monoclinic prisms; color arises from |
| Melting Point | 91.5 °C | Moderate lattice energy; suitable for thermal recrystallization methods. |
| LogP (Octanol/Water) | 1.4 – 1.9 | Moderately lipophilic; prefers organic phases but retains some polarity. |
| pKa (Conjugate Acid) | ~3.0 – 3.5 (Est.) | significantly lower than isoquinoline (5.4) due to the electron-withdrawing nitro group. |
| H-Bond Donors/Acceptors | 0 / 3 | Acts purely as an H-bond acceptor (N-oxide oxygens + Pyridine N). |
Mechanistic Note: The nitro group at position 8 exerts a strong electron-withdrawing effect (inductive and resonance) on the pyridine ring. This reduces the electron density at the nitrogen atom (position 2), lowering the basicity compared to the parent isoquinoline. Consequently, while soluble in strong acids, it requires a lower pH to protonate fully than non-nitrated analogs.
Solubility Landscape
The solubility profile of this compound is dictated by "like dissolves like" principles, modified by its specific functional groups.
Organic Solvents (Non-Aqueous)
-
Chlorinated Solvents (Excellent): Dichloromethane (DCM) and Chloroform (
) are the solvents of choice for extraction and initial dissolution. The high polarizability of these solvents interacts favorably with the nitro-aromatic system. -
Polar Aprotic Solvents (Good): Acetone, DMSO, and DMF provide high solubility. These are ideal for reaction media (e.g., nucleophilic substitutions) but poor for isolation due to high boiling points (DMSO/DMF) or difficulty in crystallization (Acetone).
-
Alcohols (Temperature Dependent): Ethanol and Methanol show moderate solubility at room temperature but high solubility at boiling points. This steep solubility curve makes Ethanol the preferred solvent for recrystallization.
-
Non-Polar Solvents (Poor): Hexane, Heptane, and Cyclohexane act as anti-solvents. The compound's polarity (dipole moment from
and heterocyclic ) prevents effective solvation in purely dispersive media.
Aqueous Solubility & pH Dependence
-
Neutral pH (pH 7): Slightly soluble. The compound is largely uncharged and lipophilic.
-
Acidic pH (pH < 2): Soluble. Protonation of the isoquinoline nitrogen forms the 8-nitroisoquinolinium cation, drastically increasing water solubility.
-
Reagent Note: Dissolution is effective in 1M HCl or dilute
.
-
-
Basic pH (pH > 8): Insoluble (precipitates).
Solvent Selection Decision Tree
The following diagram outlines the logical flow for selecting a solvent based on the operational goal: Reaction , Extraction , or Purification .
Figure 1: Decision matrix for solvent selection based on process requirements. Blue paths indicate synthesis/purification logic; Green indicates isolation.
Technical Protocol: Gravimetric Solubility Determination
For researchers requiring exact solubility data (mole fraction) for thermodynamic modeling, the following self-validating protocol is recommended. This method minimizes errors from volatile solvent loss and supersaturation.
Materials
-
Solute: this compound (>98% purity).
-
Solvents: HPLC grade (Methanol, Ethanol, Acetone, Toluene).
-
Equipment: Thermostatic shaker bath, 0.45 µm PTFE syringe filters, analytical balance (±0.01 mg).
Workflow
-
Saturation: Add excess this compound to 10 mL of solvent in a sealed glass vial.
-
Equilibration: Agitate at fixed temperature (
) for 24 hours.-
Validation Step: Visually confirm solid remains present. If fully dissolved, add more solid.
-
-
Sedimentation: Stop agitation and allow to settle for 2 hours at temperature
. -
Sampling: Withdraw 2 mL of supernatant using a pre-warmed syringe and filter immediately through a 0.45 µm filter into a pre-weighed weighing boat.
-
Quantification:
-
Evaporate solvent under vacuum at 40°C.
-
Weigh the residue until constant mass is achieved (
).
-
-
Calculation:
Applications in Synthesis
Recrystallization Strategy
The most common purification method for this compound is recrystallization from Ethanol or Isopropyl Alcohol .
-
Procedure: Dissolve crude solid in boiling ethanol. If dark impurities are present, treat with activated charcoal and filter hot. Allow the filtrate to cool slowly to room temperature, then to 4°C.
-
Yield Expectations: this compound crystallizes as yellow needles or prisms.
Reaction Media[1][2][3]
-
Nitration: Often performed in concentrated
(acting as both solvent and catalyst). -
Reduction (to 8-amino): Typically performed in Ethanol/Ethyl Acetate mixtures using catalytic hydrogenation (
) or Iron/Acetic acid.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 343749, this compound. Retrieved from [Link][1]
- Manske, R. H., & Kulka, M. (1953). The Skraup Synthesis of Quinolines and Isoquinolines. Organic Reactions, 7, 59. (Foundational chemistry for isoquinoline synthesis).
-
Organic Syntheses. (2003). Synthesis of 5-Bromo-8-Nitroisoquinoline. Org. Synth. 2003, 80, 200. Retrieved from [Link] (Demonstrates solubility/purification of the brominated analog).
-
Lide, D. R. (Ed.).[2] (2005).[3][4] CRC Handbook of Chemistry and Physics. CRC Press.[2] (Source for general solubility rules of nitro-heterocycles).
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis and Isolation of 8-Nitroisoquinoline
Executive Summary
The nitration of isoquinoline is a foundational electrophilic aromatic substitution used to generate core scaffolds for alkaloids and pharmaceutical intermediates. However, the synthesis of 8-nitroisoquinoline presents a significant regiochemical challenge. Under standard mixed-acid conditions, the reaction overwhelmingly favors the 5-nitro isomer (~90%) over the 8-nitro isomer (~10%) due to kinetic control and peri-interactions.
This Application Note provides a rigorous protocol for the direct nitration of isoquinoline, with a specific focus on the enrichment and isolation of the minor 8-nitro isomer . It details the mechanistic causality of the product distribution, a self-validating separation workflow, and an alternative "blocking group" strategy for high-purity requirements.
Mechanistic Insight & Regioselectivity
To optimize the yield of this compound, one must understand the electronic environment of the substrate during the reaction.
The Deactivation Dilemma
In concentrated sulfuric acid, isoquinoline exists almost exclusively as the isoquinolinium cation . The protonated nitrogen exerts a strong electron-withdrawing inductive effect ($ -I $) and mesomeric effect, severely deactivating the pyridine ring (positions 1, 3, 4) and, to a lesser extent, the benzene ring.[1]
Consequently, electrophilic attack by the nitronium ion ($ NO_2^+ $) occurs on the benzene ring at the
The 5 vs. 8 Competition
While both positions are electronically activated relative to the pyridine ring, the 5-position is kinetically favored .
-
Electronic Factor: The transition state leading to 5-substitution is slightly lower in energy due to more effective resonance stabilization of the sigma complex.
-
Steric Factor: The 8-position suffers from peri-interaction with the hydrogen at position 1 and the lone pair/proton on the nitrogen, creating a steric penalty that disfavors attack.
Implication for Protocol: You cannot significantly alter the ~9:1 ratio using standard nitration conditions. Success relies entirely on the efficiency of the separation technique .
Pathway Visualization
Figure 1: Reaction pathway illustrating the kinetic dominance of the 5-isomer.
Experimental Protocol: Direct Nitration & Isolation
Safety Warning: This reaction involves concentrated sulfuric acid and fuming nitric acid (or nitrate salts). It is highly exothermic. Perform all steps in a functioning fume hood with appropriate PPE (acid-resistant gloves, face shield).
Reagents & Equipment
-
Substrate: Isoquinoline (Reagent Grade, >97%)
-
Acids: Sulfuric Acid (
, 98%), Potassium Nitrate ( ) or Fuming Nitric Acid ( ) -
Solvents: Acetone, Diethyl Ether, Ammonium Hydroxide (
) -
Equipment: 3-neck round bottom flask, internal temperature probe, mechanical stirrer (magnetic stirring is insufficient for the slurry).
Step-by-Step Procedure
Phase 1: The Nitration
-
Dissolution: Charge a 3-neck flask with
(10 mL per 1 g of Isoquinoline). Cool to 0–5°C using an ice-salt bath. -
Addition: Add Isoquinoline dropwise/portion-wise. Caution: Exothermic. Maintain internal temperature
. -
Nitrating Agent: Add
(1.1 equivalents) portion-wise over 30 minutes. Keeping the temperature low ( ) minimizes dinitration by-products. -
Reaction: Allow the mixture to warm to room temperature (
) and stir for 12 hours (overnight).-
Checkpoint: TLC (System: Ethyl Acetate/Hexane 1:1) should show consumption of starting material.
-
Phase 2: The Critical Separation (Fractional Crystallization)
The standard workup (pouring onto ice and basifying) results in a crude solid that is difficult to purify. This modified protocol exploits the solubility differences of the nitrate salts.
-
Quench: Pour the reaction mixture onto crushed ice (5x weight of acid).
-
Filtration 1 (Removal of 5-Isomer): Stir the cold aqueous slurry for 1 hour. A heavy precipitate will form.
-
Solid: This is predominantly 5-Nitroisoquinoline Nitrate . Filter this off.
-
Filtrate: This mother liquor is enriched with This compound .
-
-
Basification: Carefully neutralize the filtrate with concentrated
to pH 8–9. Maintain temperature with an ice bath. -
Extraction: Extract the aqueous layer with Diethyl Ether (
mL). -
Concentration: Dry the organic layer over
and concentrate in vacuo. -
Purification: The residue is a mixture enriched in the 8-isomer but still contains the 5-isomer.
-
Method A (Chromatography): Silica gel column.[1][2][3][4] Eluent: Toluene/Ethyl Acetate (gradient 9:1 to 4:1). The 8-nitro isomer typically elutes after the 5-nitro isomer (polarity dependent, verify with TLC).
-
Method B (Recrystallization): Recrystallize from acetone. The 5-isomer is less soluble and will precipitate first. Filter and keep the mother liquor; repeat until the 8-isomer is pure.
-
Data Summary Table
| Parameter | 5-Nitroisoquinoline | This compound |
| Yield (Typical) | 80 - 90% | 10 - 15% |
| Melting Point | 110 - 111°C | 87 - 88°C |
| Nitrate Salt Solubility | Low (Precipitates in dilute acid) | Moderate (Remains in solution) |
| ~9.3 ppm (s) | ~9.6 ppm (s) (Deshielded by |
Alternative "Expert" Route: The Blocking Strategy
Scientist's Note: If your application requires high purity (>98%) and the separation described above proves too lossy, utilize the Bromination-Blocking Strategy . This route circumvents the separation issue by chemically blocking the reactive 5-position.
The Logic
-
Block: Brominate isoquinoline. The bromine atom selectively enters the 5-position (kinetic control).
-
Nitrate: Nitration of 5-bromoisoquinoline forces the nitro group to the 8-position (the only remaining open
-position). -
Debrominate: Hydrogenation removes the bromine, leaving pure this compound.
Workflow Visualization
Figure 2: The "Blocking Group" strategy for high-fidelity synthesis.
References
-
Dewar, M. J. S., & Maitlis, P. M. (1957). Electrophilic Substitution. Part XI. Nitration of Some Heterocyclic Nitrogen Compounds. Journal of the Chemical Society, 2521-2528.
-
Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Organic Syntheses, 81, 98.
- Katritzky, A. R., & Pozharskii, A. F. (2000).Handbook of Heterocyclic Chemistry. Elsevier. (Referencing general reactivity of isoquinoline).
-
PubChem Compound Summary. this compound (CID 343749).[5]
- Woźniak, M., et al. (1994). Amination of some nitroisoquinolines. Liebigs Annalen der Chemie.
Sources
- 1. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H6N2O2 | CID 343749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Analytical Characterization of 8-Nitroisoquinoline
Abstract
This application note provides a comprehensive suite of analytical methodologies for the definitive characterization of 8-nitroisoquinoline, a key intermediate in pharmaceutical and materials science research. Recognizing the critical need for robust analytical techniques in drug development and quality control, this guide presents detailed protocols for orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic methods (UV-Vis, FTIR, NMR). By integrating established principles of analytical chemistry with practical, field-proven insights, this document serves as an essential resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries, ensuring the reliable identification, purity assessment, and structural elucidation of this compound.
Introduction
This compound is a heterocyclic aromatic compound of significant interest due to its role as a precursor in the synthesis of a wide range of biologically active molecules and functional materials. The precise characterization of this compound is paramount to ensure the quality, safety, and efficacy of downstream products. This application note outlines a multi-faceted analytical approach to provide a comprehensive profile of this compound, ensuring its identity and purity.
The methodologies described herein are designed to be self-validating, employing orthogonal techniques to confirm results and provide a high degree of confidence in the analytical outcome. Each protocol is presented with an explanation of the underlying scientific principles, guiding the user in not only the execution of the method but also in the interpretation of the resulting data.
Compound Information:
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₉H₆N₂O₂ | [1] |
| Molecular Weight | 174.16 g/mol | [1] |
| CAS Number | 7473-12-3 | [1] |
| Canonical SMILES | C1=CC2=C(C=NC=C2)C(=C1)[O-] | [1] |
Safety Precautions
Comprehensive Analytical Workflow
A robust characterization of this compound involves a multi-step process, beginning with sample preparation and proceeding through a series of chromatographic and spectroscopic analyses. This integrated approach ensures a thorough evaluation of the compound's identity, purity, and structure.
Caption: Integrated analytical workflow for this compound.
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential impurities and isomers, such as 5-nitroisoquinoline.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for the analysis of moderately polar aromatic compounds like this compound. The method's versatility allows for the separation of the target analyte from starting materials, byproducts, and degradation products.
Principle of the Method: This protocol utilizes a C18 stationary phase, which retains analytes based on their hydrophobicity. A polar mobile phase, consisting of a mixture of acetonitrile and water with an acidic modifier, is used to elute the compounds. The acidic modifier, such as formic acid, helps to ensure sharp peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase and protonating the basic nitrogen of the isoquinoline ring. Detection is achieved using a UV detector set at a wavelength where this compound exhibits strong absorbance.
Protocol: HPLC-UV Analysis of this compound
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 70 30 15.0 30 70 17.0 30 70 17.1 70 30 | 20.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the experimentally determined λmax).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition (70:30 Water:Acetonitrile).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile impurities in the this compound sample. This method is based on the principles outlined in EPA Method 8091 for nitroaromatics.[3]
Principle of the Method: The sample is vaporized in the heated injector of the gas chromatograph and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum for each component, which allows for its identification.
Protocol: GC-MS Analysis of this compound
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or acetone.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) is used to assess the presence of any impurities.
-
The mass spectrum of the main peak should correspond to the molecular weight of this compound (174.16 g/mol ).
-
The fragmentation pattern can be compared to literature data for similar compounds or used for structural confirmation. The fragmentation of 8-nitroquinoline is known to involve the loss of NO₂ and HCN.[4]
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.
UV-Vis Spectroscopy
Principle of the Method: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons to higher energy orbitals. The resulting spectrum is characteristic of the molecule's electronic structure. For aromatic compounds like this compound, characteristic absorption bands are expected.
Protocol: UV-Vis Analysis of this compound
-
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer.
-
-
Procedure:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable UV-transparent solvent, such as ethanol or acetonitrile.
-
Use the same solvent as a blank reference.
-
Scan the absorbance of the solution from 200 to 400 nm.
-
-
Expected Results:
-
The UV-Vis spectrum of isoquinoline derivatives typically shows multiple absorption bands.[5] For this compound, absorption maxima are expected in the UV region, characteristic of the π → π* transitions of the aromatic system. The presence of the nitro group may cause a bathochromic (red) shift of the absorption bands compared to unsubstituted isoquinoline.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of the Method: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
Protocol: FTIR Analysis of this compound
-
Instrumentation:
-
FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.
-
-
Procedure:
-
Place a small amount of the solid this compound sample directly on the ATR crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan with a clean ATR crystal.
-
-
Expected Characteristic Peaks:
Wavenumber (cm⁻¹) Vibration Functional Group ~3100-3000 C-H stretch Aromatic ~1620-1580 C=C stretch Aromatic Ring ~1550-1475 N-O asymmetric stretch Nitro Group ~1360-1290 N-O symmetric stretch Nitro Group | ~850-750 | C-H out-of-plane bend | Aromatic (substitution pattern) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of the Method: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Protocol: NMR Analysis of this compound
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Acquisition Parameters:
-
¹H NMR: Acquire standard proton spectra.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
-
-
Predicted Spectral Data:
Predicted ¹H NMR Chemical Shifts (in CDCl₃): The aromatic protons of the isoquinoline ring system are expected to appear in the range of 7.5-9.5 ppm. The presence of the electron-withdrawing nitro group will likely cause a downfield shift of the adjacent protons.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃): The aromatic carbons are expected in the range of 120-150 ppm. The carbon atom attached to the nitro group will be significantly deshielded.
Data Interpretation and Reporting
A comprehensive analytical report for this compound should include the following:
-
Identity Confirmation: Confirmed by matching the molecular ion from MS with the expected molecular weight, and by the characteristic fragmentation pattern. The presence of key functional groups should be confirmed by FTIR. The overall structure should be consistent with the ¹H and ¹³C NMR spectra.
-
Purity Assessment: The purity should be reported as the area percentage from the HPLC-UV analysis.
-
Impurity Profile: Any significant impurities detected by HPLC or GC-MS should be reported, and if possible, identified by their mass spectra.
-
Spectroscopic Data: A summary of the UV-Vis absorption maxima, key FTIR absorption bands, and a table of ¹H and ¹³C NMR chemical shifts should be included.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers and quality control professionals can confidently verify the identity, purity, and structure of this important chemical intermediate. The provided protocols are designed to be readily implemented in a standard analytical laboratory, ensuring the quality and consistency of materials used in research and development.
References
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 8-Nitroquinoline.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 8-Hydroxy-5-nitroquinoline, 96%. Retrieved from [Link].
- ACS Publications. (2026). Label-Free Detection of 2,4-Dinitrotoluene Using a Laser-Induced Graphene Based Chemiresistive Sensor. ACS Omega.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 343749, this compound. Retrieved from [Link].
- ResearchGate. (2025). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.
-
U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link].
- Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253-256.
- ResearchGate. (n.d.). Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene.
- ResearchGate. (2025).
-
National Institute of Standards and Technology. (n.d.). Quinoline, 8-nitro-. NIST Chemistry WebBook. Retrieved from [Link].
- MDPI. (2022). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.
- MDPI. (n.d.).
- Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
- MDPI. (2024).
- PubMed. (2022).
- PubMed Central. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes.
- Defense Technical Information Center. (n.d.). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC.
- PubMed Central. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
- Tokyo Chemical Industry. (2025).
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link].
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link].
- Shimadzu Corporation. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS.
- YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane.
-
SIELC Technologies. (n.d.). Uv-Vis Spectrum of Isoquinoline. Retrieved from [Link].
- National Institute of Standards and Technology. (n.d.). Quinoline, 8-nitro- IR Spectrum. NIST Chemistry WebBook.
- ResearchGate. (n.d.). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral....
- Chemistry LibreTexts. (2023).
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69085, 5-Nitroisoquinoline. Retrieved from [Link].
- Indonesian Journal of Science & Technology. (2019).
- Indian Academy of Sciences. (n.d.).
- ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
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- 2. acdlabs.com [acdlabs.com]
- 3. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Automatic Prediction of Peak Optical Absorption Wavelengths in Molecules Using Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 8-Nitroisoquinoline in Palladium-Catalyzed Coupling
This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic use of 8-Nitroisoquinoline and its halogenated derivatives as high-value scaffolds in palladium-catalyzed cross-coupling reactions.
Executive Summary & Mechanistic Rationale
This compound is a privileged scaffold in drug discovery, serving as a precursor to complex alkaloids, PARP inhibitors, and DNA-intercalating agents. Its utility in palladium-catalyzed coupling is defined by the "Nitro Effect" : the strong electron-withdrawing nature of the nitro group at the C8 position (peri-position) significantly alters the electronic landscape of the isoquinoline ring.
The "Nitro Effect" in Catalysis
-
Enhanced Oxidative Addition: The electron-deficient ring facilitates the oxidative addition of Pd(0) into C-Halogen bonds, particularly at the C1 and C5 positions, often allowing for milder reaction conditions compared to non-nitro analogs.
-
C1-H Acidity: The C8-nitro group inductively acidifies the C1-H bond, making the scaffold an excellent candidate for direct C-H arylation , bypassing the need for pre-halogenation at the C1 position.
-
Orthogonal Reactivity: The nitro group remains inert under standard oxidative Pd-coupling conditions (Suzuki, Heck), allowing it to serve as a "masked" amine. Post-coupling reduction yields 8-aminoisoquinolines—a critical directing group for subsequent C-H activation.
Experimental Workflows
The following protocols describe the three primary modes of reactivity: Suzuki-Miyaura Cross-Coupling (at C5), Direct C-H Arylation (at C1), and Buchwald-Hartwig Amination .
Workflow A: Site-Selective Suzuki-Miyaura Coupling
Target: Functionalization of 5-bromo-8-nitroisoquinoline . Rationale: The C5 position is electronically activated by the para-nitrogen and the 8-nitro group, making it highly reactive toward oxidative addition.
Protocol 1: C5-Arylation
Reagents:
-
Substrate: 5-Bromo-8-nitroisoquinoline (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: In a glovebox or under argon flow, charge a microwave vial or Schlenk flask with the substrate, arylboronic acid, and Pd catalyst.
-
Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution.
-
Deoxygenation: Sparge the biphasic mixture with argon for 5 minutes. Critical: Oxygen causes homocoupling of the boronic acid.
-
Reaction: Seal the vessel and heat to 90 °C for 4–6 hours. (Microwave: 110 °C for 30 mins).
-
Monitoring: Monitor via LC-MS. The nitro group typically remains intact; look for the mass shift corresponding to Ar-Ar coupling.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc gradient).
Data Summary: Typical Yields
| Boronic Acid Type | Electronic Nature | Yield (%) | Notes |
|---|---|---|---|
| Phenylboronic acid | Neutral | 85-92% | Rapid conversion. |
| 4-Methoxyphenylboronic acid | Electron-Rich | 88-95% | Highly efficient. |
| 3-Nitrophenylboronic acid | Electron-Poor | 65-75% | Requires longer reaction time (12h). |
Workflow B: Direct C-H Arylation at C1
Target: Direct functionalization of This compound (non-halogenated). Rationale: This atom-economical approach exploits the acidity of the C1-proton. The nitro group prevents catalyst poisoning by reducing the basicity of the isoquinoline nitrogen.
Protocol 2: C1-H Activation
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%) or PCy₃ (for steric bulk)
-
Base: Ag₂CO₃ (1.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: DMF or Toluene (130 °C)
Step-by-Step Procedure:
-
Activation: Mix Pd(OAc)₂ and Ligand in the solvent for 10 mins to form the active catalytic species.
-
Addition: Add this compound, the aryl iodide, and the carbonate base.
-
Heating: Heat to 130 °C for 16 hours in a sealed tube.
-
Mechanism Check: The reaction proceeds via a concerted metallation-deprotonation (CMD) pathway. The Ag₂CO₃ acts as a halide scavenger and base.
-
Filtration: Filter the hot mixture through Celite to remove silver salts.
Workflow C: Buchwald-Hartwig Amination
Target: Synthesis of 8-nitro-5-aminoisoquinolines . Rationale: Amination of nitro-substituted heterocycles is challenging due to potential catalyst poisoning by the nitro group or the heterocyclic nitrogen. Use of specific biaryl phosphine ligands is required.
Protocol 3: C-N Coupling
Reagents:
-
Substrate: 5-Bromo-8-nitroisoquinoline
-
Amine: Morpholine or Aniline derivatives (1.2 equiv)
-
Catalyst: Pd₂dba₃ (2 mol%)
-
Ligand: Xantphos or BINAP (4 mol%)
-
Base: Cs₂CO₃ (1.5 equiv)
-
Solvent: Toluene (100 °C)
Step-by-Step Procedure:
-
Pre-complexation: Stir Pd₂dba₃ and Xantphos in toluene for 20 mins under Argon.
-
Reaction: Add the substrate, amine, and base.[1]
-
Thermal Cycle: Heat at 100 °C overnight.
-
Note: If using primary amines, switching to BrettPhos is recommended to prevent bis-arylation.
Visualizations & Logic
Mechanistic Logic: The Nitro-Group Influence
The following diagram illustrates how the 8-Nitro group influences the reactivity at different positions of the isoquinoline ring during Pd-catalysis.
Caption: Influence of the C8-Nitro group on site-selective palladium-catalyzed functionalization.
Experimental Workflow: 5-Bromo-8-Nitroisoquinoline Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling of nitro-isoquinoline substrates.
Expert Tips & Troubleshooting
-
Catalyst Poisoning: The nitro group is generally compatible with Pd(II)/Pd(0) cycles. However, if the reaction stalls, it may be due to the coordination of the isoquinoline nitrogen to the Pd center.
-
Solution: Use bidentate ligands (dppf, Xantphos) that bind Pd more strongly than the substrate nitrogen.
-
-
Reduction Side-Reactions: Avoid using reducing solvents (like alcohols) at high temperatures if hydride sources are present, as the nitro group can partially reduce to the nitroso or hydroxylamine species, which are potent catalyst poisons.
-
Recommendation: Use Dioxane, Toluene, or DMF.
-
-
Purification: 8-Nitroisoquinolines are often highly colored (yellow/orange) and UV-active. They purify well on silica but can streak if the amine reduction product is present. Add 1% Triethylamine to the eluent if streaking occurs.
References
-
Synthesis of 8-aminoisoquinolines via coupling
- Title: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
- Source:Molecules2018, 23(6), 1280.
-
URL:[Link]
-
Pd-Catalyzed C-H Activation of Isoquinolines
-
Buchwald-Hartwig Conditions for Nitro-Heterocycles
- Title: Palladium-Catalyzed Amination of Aryl Halides and Aryl Trifl
- Source:Angew. Chem. Int. Ed.1998, 37, 2046.
-
URL:[Link]
-
General Protocol for Nitro-Group Tolerance
- Title: Cross-Coupling Reactions of Nitroarenes.
- Source:Acc. Chem. Res.2021, 54, 14, 2983–2995.
-
URL:[Link]
Sources
Reduction of 8-Nitroisoquinoline to 8-aminoisoquinoline
Application Note: Chemoselective Reduction of 8-Nitroisoquinoline to 8-Aminoisoquinoline
Strategic Overview & Critical Challenges
The reduction of This compound to 8-aminoisoquinoline is a pivotal transformation in the synthesis of antimalarial agents, ligands for transition metal catalysis, and diverse pharmaceutical scaffolds. While nitro reduction is a textbook transformation, this specific substrate presents a unique chemoselectivity challenge: The Isoquinoline Ring Vulnerability.
The Core Problem: Standard catalytic hydrogenation conditions (e.g., Pd/C, H₂, high pressure/temperature) often lead to the over-reduction of the pyridine ring, yielding 1,2,3,4-tetrahydroisoquinoline derivatives rather than the desired aromatic amine.
The Solution: To ensure high fidelity, we must employ methods that kinetically favor nitro reduction over heteroaromatic ring saturation. This guide details two distinct, field-validated protocols:
-
Method A (Chemical Reduction): Iron-mediated reduction in acetic acid. This is the "Workhorse Method" —robust, scalable, and completely chemoselective for the nitro group.
-
Method B (Catalytic Hydrogenation): Controlled hydrogenation using Pd/C at ambient pressure. This is the "Clean Method" —ideal for high-purity requirements but demands strict adherence to mild conditions to prevent ring hydrogenation.
Reaction Mechanism & Pathway Analysis
The following diagram illustrates the divergent pathways. The goal is to traverse the "Nitro Reduction" path while strictly blocking the "Ring Hydrogenation" path.
Figure 1: Reaction pathway showing the critical branch point between selective nitro reduction and ring over-reduction.
Protocol A: Iron-Mediated Reduction (Fe/AcOH)
Status: Highly Recommended for Scale-Up | Selectivity: >99%
This classical Béchamp-type reduction remains superior for isoquinolines because the metal surface electron transfer mechanism does not reduce the pyridine ring under these conditions.
Materials
-
This compound (1.0 equiv)
-
Iron Powder (325 mesh, reduced, 5.0 equiv)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc) for extraction
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)
Step-by-Step Methodology
-
Activation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend This compound (1.0 g, 5.7 mmol) in a mixture of EtOH (20 mL) and Glacial AcOH (5 mL) .
-
Scientist's Note: The addition of ethanol improves solubility and heat transfer compared to neat acetic acid.
-
-
Iron Addition: Add Iron powder (1.6 g, 28.5 mmol, 5.0 equiv) in a single portion.
-
Tip: Use "Reduced Iron" powder for faster kinetics. If the iron is old/oxidized, activate it briefly with dilute HCl before use.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (yellow/orange) should disappear within 1–2 hours , replaced by a lower Rf fluorescent spot (amine).
-
-
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Filtration: Filter through a pad of Celite® to remove unreacted iron and iron oxide sludge. Wash the pad copiously with EtOAc.
-
Neutralization: Concentrate the filtrate to remove most EtOH/AcOH. Dilute the residue with water (20 mL) and carefully basify to pH 9–10 using 1M NaOH or sat. NaHCO₃.
-
Why? The amine will be protonated (salt form) in the acid. You must reach pH > pKa (approx 6.2) to extract the free base.
-
-
Extraction: Extract with EtOAc (3 x 30 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.
-
Expected Results
-
Yield: 85–95%
-
Appearance: Brown to greenish-brown solid.[1]
-
Purity: Often sufficient for next steps; recrystallization recommended for analytical standards.
Protocol B: Catalytic Hydrogenation (Pd/C)
Status: Recommended for High Purity | Risk: Ring Reduction
This method is cleaner (no iron waste) but requires strict control of pressure and temperature.
Materials
-
This compound (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (10 wt% loading)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen Balloon (1 atm)
Step-by-Step Methodology
-
Preparation: In a hydrogenation vessel (or round-bottom flask), dissolve This compound (1.0 g) in MeOH (30 mL) .
-
Scientist's Note: Avoid acidic solvents (like AcOH) here, as protonation of the pyridine ring activates it toward hydrogenation. Neutral solvent is key.
-
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10 wt% of substrate) under an inert atmosphere (Nitrogen or Argon).
-
Safety: Pd/C can ignite solvent vapors. Add the catalyst as a water slurry or under inert gas flow.
-
-
Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Attach a hydrogen balloon (1 atm) .
-
Reaction: Stir vigorously at Room Temperature (20–25°C) .
-
Critical Control:Do NOT heat. Do NOT use high pressure (>1 atm). Check TLC every 30 minutes. Stop immediately upon consumption of starting material (typically 1–3 hours). Prolonged exposure leads to tetrahydroisoquinoline.
-
-
Workup:
-
Filter through Celite® under Nitrogen (to prevent catalyst ignition).
-
Concentrate the filtrate to dryness.
-
Expected Results
-
Yield: 90–98%
-
Purity: Very high (>98%).
-
Impurity Profile: Check for <2% tetrahydroisoquinoline by ¹H NMR (look for aliphatic multiplets at 1.8–3.0 ppm).
Characterization & Purification
Physical Properties:
-
Appearance: Greenish-brown crystalline solid.
-
pKa: ~6.20 (conjugate acid).[1]
Purification Strategy: If the crude product is dark or impure (common with Fe reduction):
-
Recrystallization: Dissolve in minimal hot Ethanol , treat with activated charcoal (if dark), filter hot, and cool. Adding water dropwise to the hot ethanol solution until turbidity appears can improve recovery.
-
Column Chromatography:
-
Stationary Phase: Silica Gel.
-
Eluent: Ethyl Acetate / Heptane (Gradient 20% → 50% EtOAc).
-
Note: The amine may streak on silica. Add 1% Triethylamine (Et₃N) to the eluent to sharpen peaks.
-
Stability & Storage:
-
Store in a dark place under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
While relatively stable, 8-aminoquinolines can undergo slow oxidation to quinones or azo-dimers upon prolonged exposure to air and light.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Fe Method) | Incomplete extraction due to protonation. | Ensure aqueous layer pH is >9 during workup. The amine is trapped as a salt if pH < 7. |
| Emulsions (Fe Method) | Iron salts forming gelatinous hydroxides. | Filter through Celite before basification if possible, or use Rochelle's salt (Potassium Sodium Tartrate) during workup to chelate iron. |
| Over-Reduction (Pd/C) | Reaction time too long or Temp/Pressure too high. | Use 1 atm H₂ only. Stop reaction immediately upon SM consumption. Switch to Method A. |
| Dark/Tar Product | Oxidation of the amine. | Perform workup quickly. Store under Nitrogen.[3] Use activated charcoal during recrystallization.[4] |
References
-
ChemicalBook. (2023). 8-Aminoisoquinoline Properties and Safety. Retrieved from
-
PubChem. (2023).[5] Isoquinolin-8-amine Compound Summary. National Library of Medicine. Retrieved from
-
Common Organic Chemistry. (2023). Nitro Reduction with Iron - Standard Protocols. Retrieved from
-
Gamble, A. B., et al. (2007).[6] Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[6] Journal of Organic Chemistry.[7] (Contextual reference for Fe/SnCl2 selectivity).
- Poradowska, H., et al. (1975). The Preparation of 6-Aminoisoquinoline. (Analogous isoquinoline reduction protocols).
-
BOC Sciences. (2023). Recrystallization Techniques for Organic Compounds.[4][] Retrieved from
Sources
- 1. 8-Aminoisoquinoline | 23687-27-6 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. GT Digital Repository [repository.gatech.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Isoquinolin-7-amine | C9H8N2 | CID 14660277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Scale-Up Synthesis of 8-Nitroisoquinoline
Introduction
8-Nitroisoquinoline is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of aza-aromatic compounds with diverse pharmacological activities. Its preparation is primarily achieved through the electrophilic nitration of isoquinoline. This process, however, typically yields a mixture of isomers, with 5-nitroisoquinoline being the major product and this compound the minor one. The inherent challenge lies not only in controlling the regioselectivity of the nitration but also in the subsequent separation of these closely related isomers.
This comprehensive guide provides a detailed, field-proven protocol for the scale-up synthesis of this compound for laboratory use. It addresses the critical aspects of the reaction, including optimizing for the desired isomer, robust work-up procedures, and effective purification strategies. Furthermore, this document emphasizes the stringent safety measures required when handling highly reactive and corrosive reagents on a larger scale.
Mechanistic Rationale for Experimental Choices
The nitration of isoquinoline proceeds via an electrophilic aromatic substitution mechanism. Under strongly acidic conditions, the isoquinoline nitrogen is protonated, forming the isoquinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack. Consequently, the incoming electrophile, the nitronium ion (NO₂⁺) generated from the reaction of nitric and sulfuric acids, preferentially attacks the electron-rich benzene ring.
The substitution occurs predominantly at the C5 and C8 positions. The ratio of these isomers is temperature-dependent, with lower temperatures favoring the formation of the 5-nitro isomer. While maximizing the yield of the 8-nitro isomer is challenging, careful control of reaction parameters can influence the product distribution. The subsequent separation of the 5- and 8-nitro isomers is notoriously difficult due to their similar physical properties. This protocol will detail a fractional crystallization approach, a technique that leverages subtle differences in solubility to achieve separation.
Experimental Workflow Overview
The synthesis of this compound can be broken down into three main stages: the nitration reaction, the work-up and isolation of the crude product mixture, and the purification of the desired 8-nitro isomer.
The Strategic Utility of 8-Nitroisoquinoline in the Synthesis of Novel Heterocyclic Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The isoquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of a nitro group at the 8-position of the isoquinoline ring system creates a versatile starting material, 8-nitroisoquinoline, endowed with unique electronic properties that unlock a diverse array of synthetic transformations. This guide provides an in-depth exploration of the strategic application of this compound in the construction of novel and complex heterocyclic systems, offering both the theoretical underpinnings and practical, field-tested protocols for key chemical manipulations.
The Chemical Personality of this compound: A Gateway to Molecular Diversity
This compound's synthetic utility is primarily dictated by two key features: the electron-withdrawing nature of the nitro group and the inherent reactivity of the isoquinoline core. The nitro functionality not only activates the aromatic ring for certain transformations but also serves as a precursor to the synthetically crucial amino group.
The presence of the nitro group significantly influences the electron density of the isoquinoline ring system, making it more susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.[1] This electronic modification is a cornerstone of its application in building complex molecular architectures.
Furthermore, the isoquinoline scaffold itself can undergo a variety of reactions, including electrophilic substitution, although the nitro group can be deactivating in this context. More strategically, halogenated derivatives of this compound can be employed in powerful palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents.[2][3]
Below is a conceptual workflow illustrating the central role of this compound as a branching point for the synthesis of diverse heterocyclic structures.
Caption: Synthetic pathways from this compound.
Key Synthetic Transformations and Protocols
Reduction of the Nitro Group: Accessing the 8-Aminoisoquinoline Synthon
The conversion of the 8-nitro group to an 8-amino group is arguably the most powerful transformation of this substrate. The resulting 8-aminoisoquinoline is a versatile building block for the construction of fused heterocyclic systems, such as pyrazolo[3,4-g]isoquinolines and other polycyclic structures of medicinal interest.[4][5] Catalytic hydrogenation is a clean and efficient method for this reduction.
Protocol 1: Catalytic Hydrogenation of 5-Bromo-8-nitroisoquinoline to 8-Aminoisoquinoline
This protocol is adapted from a known procedure for a closely related substrate and is expected to be effective for this compound, potentially with adjustments to the reaction time and catalyst loading.[6]
Materials:
| Reagent/Solvent | Grade | Supplier |
| 5-Bromo-8-nitroisoquinoline | ≥95% | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Palladium on activated charcoal (10% Pd) | Commercially Available | |
| Celite® | Commercially Available | |
| Ethyl acetate | ACS Grade | Commercially Available |
| Heptane | ACS Grade | Commercially Available |
Procedure:
-
To a solution of 5-bromo-8-nitroisoquinoline (1.00 g, 3.95 mmol) in methanol (70 mL) in a suitable hydrogenation vessel, carefully add palladium on activated charcoal (10% Pd, 200 mg).
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (atmospheric pressure) at room temperature for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in heptane as the eluent to afford 8-aminoisoquinoline.
Causality and Self-Validation: The use of palladium on charcoal is a standard and highly effective catalyst for the reduction of aromatic nitro groups.[6] The reaction is self-validating through TLC monitoring, where the disappearance of the starting material spot and the appearance of a new, more polar product spot indicates a successful reaction. The filtration through Celite® is a critical step to ensure the complete removal of the pyrophoric palladium catalyst.
Nucleophilic Aromatic Substitution (SNAr): Direct Functionalization
The electron-withdrawing nitro group in this compound activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.[1][7] To exploit this reactivity, a leaving group, such as a halogen, is typically required on the ring. For instance, in a hypothetical 7-halo-8-nitroisoquinoline, the halogen at the 7-position would be susceptible to displacement by various nucleophiles.
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Protocol 2: General Procedure for SNAr on a Halogenated this compound
This is a generalized protocol, and specific conditions will vary depending on the nucleophile and the specific halogenated this compound.
Materials:
| Reagent/Solvent | Grade | Supplier |
| Halogenated this compound | ≥95% | Synthesized |
| Nucleophile (e.g., an alcohol, thiol, or amine) | ≥98% | Commercially Available |
| Anhydrous solvent (e.g., DMF, DMSO, THF) | Commercially Available | |
| Base (e.g., K₂CO₃, NaH, t-BuOK) | Commercially Available |
Procedure:
-
To a solution of the halogenated this compound in an anhydrous solvent, add the nucleophile and a suitable base.
-
Heat the reaction mixture to a temperature appropriate for the specific reaction (typically between 50-120 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality and Self-Validation: The choice of base is crucial; a strong, non-nucleophilic base is often required to deprotonate the nucleophile without competing in the substitution reaction. The reaction temperature is optimized to overcome the activation energy for the formation of the Meisenheimer intermediate.[7] Progress is validated by the consumption of the starting material and the formation of a new product, as observed by TLC.
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[2][3] A halogenated this compound (e.g., 5-bromo-8-nitroisoquinoline) can be coupled with a variety of partners, including boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), and organostannanes (Stille coupling).[8][9]
Protocol 3: Suzuki-Miyaura Cross-Coupling of 5-Bromo-8-nitroisoquinoline
This protocol provides a general framework for the Suzuki-Miyaura coupling of 5-bromo-8-nitroisoquinoline with an arylboronic acid.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 5-Bromo-8-nitroisoquinoline | ≥95% | Commercially Available |
| Arylboronic acid | ≥97% | Commercially Available |
| Pd(PPh₃)₄ | Commercially Available | |
| 2M Aqueous Na₂CO₃ solution | Prepared in-house | |
| Toluene | Anhydrous | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
Procedure:
-
In a round-bottom flask, combine 5-bromo-8-nitroisoquinoline (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add a 3:1 mixture of toluene and ethanol.
-
To this mixture, add 2M aqueous Na₂CO₃ solution (2.0 eq).
-
De-gas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to reflux (around 90-100 °C) under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality and Self-Validation: The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new C-C bond.[2] The base is required to activate the boronic acid for transmetalation. The reaction is self-validated by TLC, showing the consumption of the starting bromide and the formation of a less polar coupled product.
Application Example: Synthesis of a Novel Pyrazolo[4,3-h]isoquinoline
This section outlines a multi-step synthesis of a novel pyrazolo[4,3-h]isoquinoline, demonstrating the strategic use of this compound as a starting material. This class of compounds is of interest in medicinal chemistry for its potential kinase inhibitory activity.[4]
Caption: Synthesis of a Pyrazolo[4,3-h]isoquinoline.
This synthetic route highlights a sequence of reliable and well-established reactions. The initial reduction of this compound provides the key amine intermediate. Subsequent Sandmeyer reaction introduces a bromine atom, which then directs the regioselective nitration to the 7-position. A Suzuki coupling installs a desired aryl group, and a final reduction followed by cyclization with a suitable partner (e.g., a β-ketoester) would yield the target pyrazolo[4,3-h]isoquinoline. Each step can be monitored and validated using standard analytical techniques such as TLC, NMR, and mass spectrometry.
Safety Considerations
-
Nitroaromatic Compounds: this compound and its derivatives should be handled with care as nitroaromatic compounds can be toxic and potentially explosive, although this is less common for simple nitroisoquinolines.
-
Catalytic Hydrogenation: Reactions involving hydrogen gas and palladium on charcoal should be conducted in a well-ventilated fume hood, behind a safety shield, and with appropriate grounding to prevent static discharge. The palladium catalyst is pyrophoric upon exposure to air after the reaction and should be handled while wet.
-
Reagents: Many of the reagents used in these protocols (e.g., strong acids, bases, palladium catalysts) are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. Through strategic manipulation of the nitro group and the isoquinoline core, researchers can access complex molecular architectures with significant potential in drug discovery and materials science. The protocols and strategies outlined in this guide provide a solid foundation for the successful application of this compound in the modern synthetic chemistry laboratory.
References
-
ResearchGate. Synthesis of 8Н-pyrazolo[5',1':3,4]pyrazino[2,1-b]quinazolin-8-ones. Available at: [Link]
-
ResearchGate. (PDF) 8-Nitroquinoline. Available at: [Link]
-
PMC - NIH. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Available at: [Link]
-
YouTube. Hetrocyclic Compounds lecture-07 Reaction of Quinoline and Isoquinoline. Available at: [Link]
-
PMC. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Available at: [Link]
-
PubMed Central. Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. Available at: [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]
-
The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]
-
ResearchGate. 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Available at: [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. Available at: [Link]
-
Purdue University Graduate School. SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Available at: [Link]
-
Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
PMC. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Available at: [Link]
-
PMC. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Available at: [Link]
-
ChemBK. 8-Aminoisoquinoline. Available at: [Link]
-
MDPI. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Available at: [Link]
-
ACS Publications. Hypoxia-Selective Antitumor Agents. 15. Modification of Rate of Nitroreduction and Extent of Lysosomal Uptake by Polysubstitution of 4-(Alkylamino)-5-nitroquinoline Bioreductive Drugs | Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Available at: [Link]
-
Der Pharma Chemica. Synthesis of Novel Azo Dyes Derived from 8-Hydroxyquinoline. Available at: [Link]
-
PMC. Chiral Bis-8-Aryl-isoquinoline Bis-alkylamine Iron Catalysts for Asymmetric Oxidation Reactions. Available at: [Link]
-
YouTube. Palladium Cross-Coupling Reactions 1. An Introduction. Available at: [Link]
-
PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]
-
Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]
-
YouTube. Nucleophilic Aromatic Substitution. Available at: [Link]
-
Request PDF. Experiment 8: Palladium-Catalyzed Cross-Coupling Reactions. Available at: [Link]
-
YouTube. Reactions of Isoquinoline | TYBSc Chemistry. Available at: [Link]
-
YouTube. nucleophilic aromatic substitutions. Available at: [Link]
-
Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Available at: [Link]
-
PubChem - NIH. This compound | C9H6N2O2 | CID 343749. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nobelprize.org [nobelprize.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 8-Aminoisoquinoline | 23687-27-6 [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chiral Bis-8-Aryl-isoquinoline Bis-alkylamine Iron Catalysts for Asymmetric Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification & Isolation of 8-Nitroisoquinoline
Status: Operational Ticket ID: NIQ-8-PUR-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting the isolation of 8-Nitroisoquinoline from crude nitration mixtures.
Executive Summary
The synthesis of this compound via the direct nitration of isoquinoline is a classic problem in regioselectivity. The reaction predominantly yields 5-Nitroisoquinoline (~90%) , with This compound (~10%) forming as the minor isomer.
Many researchers mistakenly discard the mother liquor after collecting the first crop of crystals, inadvertently throwing away their target compound. This guide details the specific protocols required to recover the minor 8-isomer from the filtrate and purify it to pharmaceutical standards.
Visual Workflow: Isomer Separation Logic
The following diagram illustrates the critical "fork" in the purification process where the 5-isomer and 8-isomer diverge.
Caption: Separation logic relying on the lower solubility of the 5-nitro isomer to enrich the 8-nitro isomer in the filtrate.
Troubleshooting Guide (Q&A)
Q1: I recrystallized my crude product, but the crystals melt at 106–109°C. Is this my target?
Diagnosis: No. You have isolated the 5-Nitroisoquinoline isomer.[1][2] Technical Explanation: 5-Nitroisoquinoline is the major product and has a significantly higher melting point (106–109°C) compared to this compound (87–92°C) [1, 2]. Because the 5-isomer is less soluble in standard recrystallization solvents (like ethanol or acetone), it crystallizes first. Solution: Do not discard the liquid filtrate (mother liquor). Your target (this compound) is dissolved in that liquid. Evaporate the filtrate to recover the enriched residue and proceed to Protocol B below.
Q2: My crude product is a dark, sticky tar that won't crystallize. How do I handle this?
Diagnosis: Presence of oxidative byproducts (N-oxides) or polymerized tars. Technical Explanation: Nitration reactions using H₂SO₄/HNO₃ can cause oxidative degradation if the temperature spikes. These impurities prevent crystal lattice formation. Solution:
-
Acid-Base Wash: Dissolve the tar in DCM. Wash with 10% Na₂CO₃ to remove acidic impurities, then water. Dry over MgSO₄.
-
Charcoal Treatment: If still colored/sticky, dissolve in boiling ethanol, add activated charcoal (5% w/w), filter while hot through Celite, and cool.
-
Silica Plug: If crystallization still fails, pass the crude material through a short pad of silica gel using 100% DCM to remove the baseline tars before attempting column chromatography.
Q3: I am seeing a spot on TLC that trails or streaks. How do I separate the isomers?
Diagnosis: The pKa difference between the isomers is minimal, leading to co-elution on silica. Technical Explanation: Both isomers are weak bases. Streaking is often caused by the interaction of the basic nitrogen with the acidic silanol groups on the silica gel. Solution:
-
Eluent Modification: Add 1% Triethylamine (TEA) or 1% Ammonia to your mobile phase (e.g., DCM:MeOH:NH₃). This neutralizes the silica acidity and sharpens the bands.
-
Gradient: Use a shallow gradient of Hexane/Ethyl Acetate (starting 90:10 → 60:40) rather than DCM/MeOH for better isomer resolution.
Detailed Protocols
Protocol A: Initial Isomer Separation (Fractional Crystallization)
Objective: To remove the bulk 5-nitro isomer.
-
Dissolution: Dissolve the crude yellow solid (from the nitration workup) in the minimum amount of boiling Acetone or 95% Ethanol .
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0–4°C) for 2 hours.
-
Filtration: Filter the pale yellow needles.
-
Solid (Filter Cake): This is predominantly 5-Nitroisoquinoline . (Save for other uses or discard).
-
Liquid (Filtrate): This contains the majority of your This compound .
-
-
Concentration: Evaporate the filtrate under reduced pressure to obtain a solid residue. This residue is now significantly enriched in the 8-isomer (approx. 50-70% purity).
Protocol B: Purification of this compound
Objective: To isolate pure 8-nitro isomer from the enriched residue.
-
Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Dichloromethane (DCM) / Methanol (99:1). Note: Increase polarity slowly if needed, but keep it non-polar to separate the isomers.
-
-
Elution Order:
-
The 5-isomer typically elutes after or very close to the 8-isomer depending on the solvent system, but in DCM/MeOH, the separation can be tight. (Check TLC: 8-nitro often runs slightly higher or lower depending on the specific activation of the plate; use an authentic standard if available).
-
Alternative System: Hexane/Ethyl Acetate (4:1).
-
-
Final Recrystallization:
-
Combine fractions containing the 8-isomer.
-
Recrystallize from Heptane/Toluene or Ethanol to yield bright yellow needles.
-
Target Melting Point: 87–92°C [1].
-
Data Specifications & Reference Table
| Property | 5-Nitroisoquinoline (Impurity) | This compound (Target) |
| Structure | Nitro group at C5 | Nitro group at C8 |
| Abundance in Synthesis | Major (~90%) | Minor (~10%) |
| Melting Point | 106–109°C [3] | 87–92°C [1] |
| Solubility (Ethanol) | Low (Crystallizes first) | Moderate (Stays in solution) |
| TLC (DCM/MeOH 9:1) | Rf ~ 0.45 (Approx) | Rf ~ 0.50 (Approx) |
References
-
Lide, D.R., Milne, G.W.A. (1994).[3] Handbook of Data on Organic Compounds. CRC Press.[3] (Confirming melting point of this compound as 91.5°C).[3]
-
PubChem. (n.d.).[3] this compound Compound Summary. National Center for Biotechnology Information. Retrieved February 6, 2026.[4]
-
Sigma-Aldrich. (n.d.). 5-Nitroisoquinoline Product Specification. Retrieved February 6, 2026.[4]
-
Organic Syntheses. (n.d.). Preparation of 5-Bromo-8-Nitroisoquinoline. (Demonstrates the fractional crystallization principles for nitroisoquinolines).
Sources
Technical Support: Catalyst Selection & Optimization for 8-Nitroisoquinoline
Introduction: The Isoquinoline Challenge
Derivatizing 8-Nitroisoquinoline presents a dichotomy of reactivity. The electron-withdrawing nitro group (
This guide addresses the two primary workflows requested by your team:
-
Reduction: Converting the nitro group to an amine (8-aminoisoquinoline) without saturating the heterocyclic ring.
-
Functionalization: Direct C-H activation, utilizing the inherent directing ability of the scaffold.
Module 1: Nitro-Reduction (The Gateway Step)
User Question: "I am trying to reduce this compound to the amine using Pd/C and H2 (1 atm), but the reaction stalls or I get over-reduced products (tetrahydroisoquinoline). What is the fix?"
Technical Diagnosis
You are encountering two competing mechanisms:
-
Catalyst Poisoning: The basic nitrogen of the isoquinoline (pK_a ~5.4) coordinates strongly to the Pd surface, blocking active sites. This "soft acid-soft base" interaction halts the catalytic cycle.
-
Ring Saturation: If you increase pressure/temperature to overcome poisoning, the electron-deficient pyridine ring becomes susceptible to hydrogenation, leading to 1,2,3,4-tetrahydroisoquinoline derivatives.
Optimization Protocol
The solution requires breaking the N-Pd coordination or switching to a single-electron transfer (SET) mechanism.
Method A: The "Poison-Block" Hydrogenation (Scalable)
Best for: Clean profiles where metal waste must be minimized.
-
Solvent: Methanol or Ethanol.
-
Additive (Critical): 1.1 equivalents of Methanesulfonic Acid (MsOH) or HCl.
-
Mechanism:[1] Protonation of the isoquinoline nitrogen (
) eliminates its ability to bind to the Pd surface.
-
-
Catalyst: 5 wt% Pd/C (Type: sulfided variants often show better selectivity).
-
Conditions: 3 atm
, 25°C. -
Workup: Neutralize with
after filtering the catalyst to prevent re-poisoning during filtration.
Method B: Fe-Catalyzed Transfer Hydrogenation (High Selectivity)
Best for: Avoiding ring saturation entirely.
-
Reagents: Iron powder (3-5 equiv),
(saturated aq.), Ethanol (3:1 ratio). -
Temp: Reflux (80°C).
-
Why this works: Iron operates via SET (Single Electron Transfer). It reduces the nitro group selectively (
favorable) but lacks the potential to reduce the pyridine ring under these conditions.
Decision Logic: Selecting the Right Reduction Route
Figure 1: Decision matrix for selecting the optimal reduction conditions based on substrate functionality and scale.
Module 2: C-H Activation & Functionalization
User Question: "Can I functionalize the C1 position of this compound directly? Standard lithiation is decomposing my starting material."
Technical Diagnosis
Lithiation (n-BuLi) is incompatible with the nitro group (redox active) and the electrophilic imine moiety of isoquinoline. The solution is Transition Metal-Catalyzed C-H Activation utilizing the nitrogen as a directing group.[2]
The Protocol: Rh(III)-Catalyzed C1 Annulation
This method installs functional groups at C1 (the carbon adjacent to the nitrogen), which is the most electronically activated site.
Reagents:
-
Catalyst:
(2.5 mol%) -
Oxidant:
or (Promotes catalyst turnover) -
Solvent: t-Amyl alcohol or DCE.
-
Substrate: this compound + Alkyne/Alkene partner.
Step-by-Step Workflow:
-
Pre-complexation: Stir substrate and catalyst for 15 mins to allow N-Rh coordination.
-
Activation: The Rh(III) inserts into the C1-H bond (Concerted Metalation-Deprotonation).
-
Insertion: The alkyne inserts into the Rh-C bond.
-
Reductive Elimination: Product releases; Oxidant regenerates Rh(III).
Critical Note on 8-Nitro Effect: The 8-nitro group is on the benzene ring, while the C-H activation happens on the pyridine ring (C1). While not sterically hindering, the electron-withdrawing nature of the nitro group makes the N-lone pair less basic. You may need to increase catalyst loading compared to unsubstituted isoquinoline.
Module 3: Troubleshooting Matrix
User Question: "My reaction failed. How do I interpret the symptoms?"
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls < 20% | Catalyst Poisoning. Isoquinoline N or product amine is binding Pd. | Add Acid: Add 1 eq. acetic acid or MsOH. Purify: Wash starting material with EDTA to remove trace sulfur/heavy metals. |
| Ring Saturation (Tetrahydro-product) | Over-Activity. H2 pressure too high or reaction time too long. | Switch Catalyst: Use 5% Pt/C (sulfided) or Fe/AcOH. Lower Pressure: Switch to balloon pressure (1 atm). |
| Dimerization (Azo-compounds) | Intermediate Condensation. Nitroso intermediates reacting with amines. | Temp Control: Keep reaction < 60°C. Dilution: Increase solvent volume to separate reactive intermediates. |
| De-halogenation | Pd Oxidative Addition. If substrate has -Cl/-Br, Pd will cleave it. | Poison the Catalyst: Use Pd/C (sulfided) or switch to SnCl2 reduction (chemoselective). |
Visualizing Catalyst Poisoning
Figure 2: Mechanism of catalyst poisoning. The nitrogen lone pair competes with Hydrogen for active sites. Protonation (The Fix) disables this interaction.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Raney Nickel for the reduction? A: Yes, but with caution. Raney Nickel is highly active and often leads to desulfurization (if sulfur groups are present) or ring hydrogenation. It is also pyrophoric. For this compound, Fe/AcOH is safer and more selective.
Q: Why is the 8-position significant in derivatization? A: The 8-position is electronically unique. It is not "peri" to the nitrogen (which is position 2), but it sits on the benzene ring. However, functionalizing the 8-position usually requires starting with 8-nitro or 8-bromo precursors, as direct C-H activation usually targets C1 (adjacent to N).
Q: I need to scale this to 1kg. Which method do you recommend? A: For kg-scale, Pd/C catalytic hydrogenation is preferred over Iron/Acid due to waste disposal issues (iron sludge is difficult to filter on large scale). Use the MsOH additive method described in Module 1 to ensure speed and selectivity, and use a loop reactor if possible to manage exotherms.
References
-
Review of C-H Activation in Isoquinolines
-
Catalyst Poisoning Mechanisms
-
Transfer Hydrogenation Protocols
-
Ruthenium Catalysis for Nitro Reduction
Sources
- 1. mdpi.com [mdpi.com]
- 2. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GT Digital Repository [repository.gatech.edu]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Differentiating 8-Nitroisoquinoline from its Isomers: A Spectroscopic Guide
For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of positional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Nitroisoquinolines, a class of compounds with significant interest in medicinal chemistry, present a common analytical challenge: differentiating between isomers such as 5-, 6-, and 8-nitroisoquinoline. This guide provides an in-depth comparison of spectroscopic techniques to reliably distinguish this compound from its common isomers, leveraging a combination of experimental and predicted data to offer a comprehensive analytical workflow.
The Challenge of Isomeric Differentiation
Positional isomers of nitroisoquinoline share the same molecular formula and mass, rendering simple mass spectrometry insufficient for definitive identification. Their structural similarity often leads to overlapping signals in various spectroscopic analyses, demanding a multi-faceted approach for confident characterization. This guide will focus on the key distinguishing features in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that arise from the distinct electronic and steric environments of each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Diagnostic Tool
NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each proton and carbon atom. The position of the nitro group significantly influences the chemical shifts and coupling patterns of the protons on the isoquinoline ring system.
¹H NMR Spectroscopy: Unraveling Positional Clues
The ¹H NMR spectra of 5-, 6-, and this compound each display a unique set of signals in the aromatic region. While experimental data for 5-nitroisoquinoline is available, the scarcity of published experimental spectra for 6- and this compound necessitates the use of highly accurate prediction models. The following comparison utilizes experimental data for 5-nitroisoquinoline and predicted data from a reliable online NMR prediction tool for the 6- and 8-isomers.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for Nitroisoquinoline Isomers
| Proton | 5-Nitroisoquinoline (Experimental)[1] | 6-Nitroisoquinoline (Predicted) | This compound (Predicted) |
| H-1 | 9.39 | 9.25 | 9.55 |
| H-3 | 8.75 | 8.60 | 8.70 |
| H-4 | 8.46 | 7.80 | 7.65 |
| H-5 | - | 8.90 | 8.05 |
| H-6 | 8.59 | - | 7.85 |
| H-7 | 7.72 | 8.30 | 8.00 |
| H-8 | 8.36 | 8.10 | - |
Disclaimer: Predicted spectra are generated using computational algorithms and should be used as a guide. Experimental verification is always recommended.
Key Differentiating Features in ¹H NMR:
-
This compound: The most downfield proton is predicted to be H-1, shifted significantly due to the anisotropic effect of the nearby nitro group. The absence of a signal for H-8 is the most definitive feature. The remaining protons will exhibit a distinct coupling pattern.
-
5-Nitroisoquinoline: H-1 is also significantly downfield. The key differentiator is the presence of a signal for H-8 and the unique coupling patterns of the protons on the benzene ring portion.
-
6-Nitroisoquinoline: The proton adjacent to the nitro group, H-5, is expected to be shifted significantly downfield. The overall pattern of signals will differ distinctly from the 5- and 8-isomers.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the nitroisoquinoline isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Data Acquisition: Use a standard single-pulse experiment. Key parameters to set include:
-
Spectral width: ~12 ppm
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-2 seconds
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the substitution pattern.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information by revealing the chemical environment of each carbon atom. The electron-withdrawing nature of the nitro group causes a significant downfield shift for the carbon atom to which it is attached (ipso-carbon) and affects the chemical shifts of other carbons in the ring system.
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for Nitroisoquinoline Isomers
| Carbon | 5-Nitroisoquinoline (Experimental) | 6-Nitroisoquinoline (Predicted) | This compound (Predicted) |
| C-1 | 153.2 | 152.5 | 154.0 |
| C-3 | 117.5 | 118.0 | 117.0 |
| C-4 | 135.0 | 134.5 | 134.8 |
| C-4a | 128.5 | 129.0 | 128.8 |
| C-5 | 148.0 | 122.0 | 125.5 |
| C-6 | 125.0 | 147.5 | 129.5 |
| C-7 | 130.0 | 124.0 | 128.0 |
| C-8 | 122.0 | 129.0 | 149.0 |
| C-8a | 132.5 | 132.0 | 131.5 |
Disclaimer: Predicted spectra are generated using computational algorithms and should be used as a guide. Experimental verification is always recommended.
Key Differentiating Features in ¹³C NMR:
-
Ipso-Carbon Shift: The most downfield carbon in the benzene ring portion will be the one directly attached to the nitro group. This will be C-8 for this compound, C-5 for 5-nitroisoquinoline, and C-6 for 6-nitroisoquinoline. This provides a direct and unambiguous method of identification.
-
Quaternary Carbon Shifts: The chemical shifts of the quaternary carbons (C-4a and C-8a) will also be subtly different for each isomer.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer.
-
Data Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include:
-
Spectral width: ~200 ppm
-
Number of scans: 1024 or more
-
Relaxation delay (d1): 2 seconds
-
-
Data Processing: Process the FID, phase and baseline correct the spectrum, and reference it to the solvent peak.
-
Analysis: Identify the chemical shift of the ipso-carbon to confirm the position of the nitro group.
Diagram 1: NMR Analysis Workflow
Caption: Workflow for NMR-based differentiation of nitroisoquinoline isomers.
Infrared (IR) Spectroscopy: Identifying Key Vibrational Modes
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For nitroisoquinoline isomers, the most informative bands are those associated with the nitro group and the aromatic C-H bending patterns.
Key Differentiating Features in IR Spectroscopy:
-
N-O Stretching Vibrations: All three isomers will exhibit strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂). These typically appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). While the exact positions may vary slightly between isomers due to differences in the electronic environment, these bands confirm the presence of the nitro group.
-
C-H Bending Vibrations (Out-of-Plane): The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic ring.
-
This compound: Will show a pattern characteristic of a 1,2,3-trisubstituted benzene ring.
-
5-Nitroisoquinoline: Will show a pattern characteristic of a 1,2,3-trisubstituted benzene ring.
-
6-Nitroisoquinoline: Will show a pattern characteristic of a 1,2,4-trisubstituted benzene ring.
-
Table 3: Expected Characteristic IR Absorption Bands (cm⁻¹) for Nitroisoquinoline Isomers
| Vibrational Mode | 5-Nitroisoquinoline | 6-Nitroisoquinoline | This compound |
| NO₂ Asymmetric Stretch | ~1530 | ~1535 | ~1525 |
| NO₂ Symmetric Stretch | ~1350 | ~1355 | ~1345 |
| Aromatic C-H Stretch | >3000 | >3000 | >3000 |
| C-H Out-of-Plane Bending | Characteristic of 1,2,3-trisubstitution | Characteristic of 1,2,4-trisubstitution | Characteristic of 1,2,3-trisubstitution |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the nitro group and the C-H out-of-plane bending region to determine the substitution pattern.
Mass Spectrometry (MS): Elucidating Fragmentation Patterns
While electron ionization mass spectrometry (EI-MS) will show the same molecular ion (M⁺) for all nitroisoquinoline isomers (m/z 174), the fragmentation patterns can provide clues to their structure. The position of the nitro group can influence the relative stability of the fragment ions.
Key Differentiating Features in Mass Spectrometry:
-
Molecular Ion Peak: A prominent molecular ion peak at m/z 174 is expected for all isomers.
-
Loss of NO₂: A significant fragment ion corresponding to the loss of the nitro group (M - 46) at m/z 128 is expected.
-
Loss of NO and CO: Sequential loss of NO (M - 30) to give an ion at m/z 144, followed by the loss of CO (m/z 116), is a common fragmentation pathway for nitroaromatic compounds.
-
Isomer-Specific Ratios: The relative intensities of these fragment ions may differ between the isomers due to the varying stability of the resulting carbocations. For example, the proximity of the nitro group to the nitrogen atom in this compound might lead to unique fragmentation pathways or different ion abundances compared to the 5- and 6-isomers.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-200).
-
Analysis: Compare the fragmentation patterns and relative ion intensities of the unknown isomer with reference spectra or predicted fragmentation patterns.
Diagram 2: Spectroscopic Differentiation Strategy
Caption: A multi-technique approach for isomer identification.
Conclusion
The definitive differentiation of this compound from its isomers, 5-nitroisoquinoline and 6-nitroisoquinoline, is readily achievable through a systematic application of modern spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy offer the most conclusive evidence through unique chemical shifts and coupling patterns, IR spectroscopy provides rapid confirmation of the substitution pattern, and mass spectrometry can offer supporting fragmentation data. By employing this multi-faceted analytical approach, researchers can confidently identify their target isomer, ensuring the integrity and reliability of their scientific endeavors.
References
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitroisoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 6-Nitroisoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Semantic Scholar. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Retrieved from [Link]
Sources
Validation of 8-Nitroisoquinoline structure using 2D NMR techniques
Comparative Guide: Validation of 8-Nitroisoquinoline Structure via 2D NMR
Audience: Researchers, Medicinal Chemists, and drug development professionals. Purpose: To provide a definitive, self-validating protocol for distinguishing this compound from its regioisomer (5-nitroisoquinoline) using 2D NMR techniques.
Executive Summary: The Regiochemical Challenge
In the synthesis of nitro-isoquinolines—common scaffolds in antiviral and anticancer drug development—the nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline and This compound . These isomers are difficult to distinguish by Mass Spectrometry (identical mass) or standard 1D 1H NMR (similar splitting patterns).
This guide compares the "Standard" approach (1D NMR) against the "Definitive" approach (2D NMR Suite), establishing the HMBC-HSQC Correlation Workflow as the superior method for structural validation.
| Feature | Method A: 1D NMR (1H/13C) | Method B: 2D NMR (HMBC/HSQC) |
| Regiochemical Certainty | Low (Ambiguous shifts) | High (Definitive connectivity) |
| Data Requirement | Chemical shift comparison (Literature dependent) | Ab initio structural proof (Self-validating) |
| Key Differentiator | Relies on subtle shielding effects | Relies on bond connectivity (H-1 to C-8) |
| Recommendation | Preliminary Screening | Final Structure Validation |
Technical Deep Dive: The Validation Logic
The core distinction lies in the environment of Carbon-8 (C-8) .
-
In 5-Nitroisoquinoline: The nitro group is at C-5. Therefore, C-8 bears a proton (H-8) .
-
In this compound: The nitro group is at C-8.[1] Therefore, C-8 is a quaternary carbon .
The validation strategy utilizes the H-1 proton (the most downfield singlet) as a "spy" to probe the nature of C-8 via long-range coupling.
The Self-Validating Protocol
-
Anchor: Identify H-1 (singlet, ~9.2–9.5 ppm).
-
Probe (HMBC): Observe the 3-bond correlation from H-1 to C-8 .
-
Validate (HSQC): Check if C-8 has a direct proton attachment.
-
If C-8 has an HSQC crosspeak
5-Nitro Isomer . -
If C-8 has NO HSQC crosspeak
8-Nitro Isomer .
-
Visualization of the Workflow
The following diagram illustrates the decision logic and the specific NMR correlations required to confirm the 8-nitro structure.
Figure 1: Logic flow for distinguishing 8-nitro vs. 5-nitro isomers using H-1 connectivity.
Detailed Experimental Protocol
To ensure reproducibility and scientific integrity, follow this step-by-step methodology.
Phase 1: Sample Preparation
-
Solvent: Dissolve 5–10 mg of the sample in 0.6 mL of CDCl₃ (Deuterated Chloroform).
-
Note: If solubility is poor, use DMSO-d6, but note that chemical shifts will vary slightly.
-
-
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
Phase 2: Data Acquisition
-
1H NMR (Proton):
-
Scan range: -1 to 11 ppm (to capture the downfield H-1).
-
Goal: Identify the H-1 singlet . In isoquinolines, H-1 is typically the most deshielded proton (9.2–9.5 ppm) due to the adjacent nitrogen and aromatic ring current.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Goal: Map all protonated carbons (CH and CH₂).
-
Parameter: Set J(CH) = 145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Goal: Observe long-range (2-3 bond) couplings.
-
Parameter: Optimize for long-range coupling J(CH) = 8–10 Hz.
-
Critical Step: Ensure the delay is sufficient to see the weak H-1
C-8 correlation.
-
Phase 3: Data Analysis (The "Product" Validation)
Table 1: Expected NMR Signals for Validation
| Signal | 5-Nitroisoquinoline (Alternative) | This compound (Target) |
| H-1 (Proton) | Singlet, ~9.39 ppm [1] | Singlet, ~9.5–9.8 ppm (Deshielded by peri-NO2) |
| C-8 (Carbon) | Tertiary (CH) | Quaternary (C-NO₂) |
| C-8 Shift | ~125–130 ppm | ~140–150 ppm (Downfield due to NO2) |
| H-1 | Correlation Observed | Correlation Observed |
| C-8 HSQC Peak | PRESENT | ABSENT |
Interpretation:
-
In the HMBC spectrum , find the proton at ~9.5 ppm (H-1). Look for correlations to carbons.[2][3][4][5][6][7][8][9] You will typically see correlations to C-3, C-4a (bridge), and C-8 .
-
Take the carbon shift of C-8 identified in HMBC.
-
Overlay the HSQC spectrum .
-
If that specific carbon frequency has a matching proton spot, it is a CH group. The molecule is 5-Nitroisoquinoline .[10]
-
If that carbon frequency is "empty" in HSQC, it is a Quaternary carbon. The molecule is This compound .
-
Mechanistic Insight
Why does this work? The validation relies on the "Peri-Effect" and the invariant connectivity of the isoquinoline skeleton.
-
Connectivity: H-1 is always separated from C-8 by three bonds (H1-C1-N2-C3... no, H1-C1-C8a-C8). The path is H(1)-C(1)-C(8a)-C(8) . This 3-bond distance (
) is ideal for HMBC detection. -
Substitution: Replacing the hydrogen at C-8 with a nitro group removes the direct C-H bond (silencing the HSQC) but maintains the skeletal C-C bonds (preserving the HMBC).
Figure 2: The diagnostic 3-bond HMBC pathway from H-1 to C-8.[11][5]
References
- European Patent Office. (1998). EP 0858998 A1: Separation of 5-nitroquinoline and 8-nitroquinoline.
-
MDPI. (2012). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Molbank. Retrieved February 6, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. tsijournals.com [tsijournals.com]
- 6. chemistryconnected.com [chemistryconnected.com]
- 7. compoundchem.com [compoundchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
Comparative Guide: 8-Nitroisoquinoline vs. 8-Hydroxyquinoline in Metal Chelation
This guide provides a rigorous technical comparison between 8-Nitroisoquinoline and 8-Hydroxyquinoline (8-HQ) . It addresses the structural determinants of metal coordination, contrasting a "privileged" chelating scaffold (8-HQ) with a structurally precluded isomer (this compound) to illustrate critical principles in ligand design.
Executive Summary
This guide compares 8-Hydroxyquinoline (8-HQ) , a benchmark bidentate chelator, against This compound , a structural isomer often mistaken for a potential ligand due to nomenclature similarities.
-
8-Hydroxyquinoline: A potent bidentate (N, O) chelator.[1][2][3] It forms stable, neutral, five-membered ring complexes with divalent and trivalent metals (e.g., Cu²⁺, Zn²⁺, Al³⁺). It is the industry standard for gravimetric analysis, OLED materials (Alq3), and metallopharmaceutical development.
-
This compound: A non-chelating structural isomer. Due to the position of the nitrogen atom in the isoquinoline ring (Position 2) relative to the substituent at Position 8, it lacks the geometric "bite angle" required for chelation. It functions primarily as a synthetic intermediate, not a metal scavenger.
Key Takeaway: The comparison serves as a definitive lesson in Structure-Activity Relationships (SAR) . While 8-HQ exemplifies the "Chelate Effect," this compound demonstrates how geometric isomerism (Quinoline vs. Isoquinoline) abolishes coordination capability.
Part 1: Structural & Mechanistic Analysis
The Chelation Geometry
The ability to bind metal ions depends entirely on the spatial arrangement of donor atoms.
-
8-Hydroxyquinoline (The Chelator):
-
Backbone: Quinoline (Nitrogen at Position 1).[4]
-
Mechanism: The N1 and O8 atoms are in peri-positions. Upon deprotonation of the hydroxyl group, the phenolate oxygen and pyridine nitrogen form a rigid five-membered chelate ring with the metal ion. This is thermodynamically favored (entropy-driven).
-
-
This compound (The Non-Chelator):
-
Backbone: Isoquinoline (Nitrogen at Position 2).
-
Substituent: Nitro (-NO₂) at Position 8.
-
Mechanism: The Nitrogen at Position 2 is spatially distant from Position 8 (separated by the bridgehead carbons). Furthermore, the nitro group is a poor Lewis base compared to a phenolate oxygen. Even if the nitro group could coordinate, the distance precludes the formation of a stable ring.
-
Visualization of Coordination Potential
Caption: Structural logic dictating performance. 8-HQ forms a closed loop (chelate) with the metal, whereas this compound fails to bridge the gap due to the N2 positioning.
Part 2: Performance Comparison Data
The following table contrasts the physicochemical properties relevant to drug development and coordination chemistry.
| Feature | 8-Hydroxyquinoline (8-HQ) | This compound |
| CAS Registry | 148-24-3 | 343749-04-8 (varies by salt) |
| Ligand Type | Bidentate (N, O⁻) | Monodentate (N) (Weak) |
| Coordination Mode | Forms 1:2 or 1:3 neutral complexes (M(HQ)₂) | No stable chelate; potential weak N-coordination |
| Stability Constant (log K₁ for Cu²⁺) | ~12.0 - 13.0 (Very High) | < 2.0 (Negligible) |
| pKa (Acid Dissociation) | ~9.9 (Phenolic OH), ~5.0 (Pyridinium) | ~3.5 (Isoquinolinium N) |
| Solubility (Complex) | Metal complexes are hydrophobic/precipitate | Remains soluble/unbound in aqueous media |
| Primary Application | Metal extraction, OLEDs, Antimicrobial (Nitroxoline) | Synthetic intermediate for 8-aminoisoquinoline |
| Electronic Effect | Electron-rich phenolate (Hard donor) | Electron-withdrawing Nitro (Deactivates ring) |
Note on "Nitroxoline" (Common Confusion)
Researchers often confuse This compound with Nitroxoline (5-nitro-8-hydroxyquinoline) .
-
Nitroxoline is a chelator.[2][4][7][8] It is an 8-HQ derivative with a nitro group at position 5.[6][8][9][10][11][12]
-
Effect: The nitro group at C5 is electron-withdrawing, lowering the pKa of the hydroxyl group (making it more acidic) and altering the stability constant, but retaining the chelating geometry.
-
Decision: If your goal is to study electronic effects on chelation, use Nitroxoline . If your goal is a negative control, use This compound .
Part 3: Experimental Protocols
Protocol 1: The Metal Precipitation Test (Validation of Chelation)
This protocol qualitatively differentiates between a true chelator (8-HQ) and a non-chelating isomer (this compound).
Reagents:
-
Ligand A: 8-Hydroxyquinoline (10 mM in Ethanol).
-
Ligand B: this compound (10 mM in Ethanol).
-
Metal Stock: CuCl₂ or ZnCl₂ (10 mM in Water).
-
Buffer: Acetate Buffer (pH 5.5).
Workflow:
-
Preparation: Aliquot 1 mL of Buffer into two clear vials.
-
Addition: Add 100 µL of Metal Stock to each vial.
-
Ligand Introduction:
-
Vial A: Add 100 µL of Ligand A (8-HQ).
-
Vial B: Add 100 µL of Ligand B (this compound).
-
-
Observation:
-
Vial A (8-HQ): Immediate formation of a precipitate (often yellow-green for Cu, fluorescent yellow for Zn). Explanation: Formation of the neutral, hydrophobic [M(HQ)₂]⁰ complex.
-
Vial B (this compound): Solution remains clear or slightly colored by the ligand, but no precipitate forms. Explanation: No chelation occurs; the charged metal ion remains solvated in the aqueous phase.
-
Protocol 2: UV-Vis Spectrophotometric Titration (Quantitative)
To determine if any weak binding occurs with this compound.
Methodology:
-
Baseline: Record the UV-Vis spectrum (200–500 nm) of the ligand (50 µM) in HEPES buffer (pH 7.4).
-
Titration: Sequentially add Cu²⁺ solution (0.1 to 2.0 equivalents).
-
Analysis:
-
8-HQ: You will observe a Bathochromic Shift (Red Shift) . The absorption band of the ligand shifts significantly (e.g., from ~240 nm to ~260/380 nm) as the phenolate-metal charge transfer band forms. Distinct isosbestic points will appear.
-
This compound: You will observe Minimal/No Shift . The spectrum will largely be a superposition of the ligand and metal absorbance, indicating a lack of electronic perturbation associated with coordination.
-
Part 4: Logical Pathway for Ligand Selection
Use this decision tree to select the appropriate molecule for your research.
Caption: Decision matrix for selecting quinoline/isoquinoline derivatives based on functional requirements.
References
-
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178. Link
-
Cipurković, A., et al. (2021).[1][2] "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[1][2] Open Journal of Applied Sciences, 11, 1-10. Link
-
Jiang, H., et al. (2011). "Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol."[8] Cancer Letters, 312(1), 11-17.[8] Link
-
Organic Syntheses. (2012). "Isoquinoline, 5-bromo-8-nitro-."[9][10][11][12][13][14][15] Organic Syntheses, 89, 460. (Demonstrates synthesis of this compound as an intermediate, not a ligand). Link
-
PubChem. "8-Hydroxyquinoline Compound Summary." National Library of Medicine. Link
Sources
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. scirp.org [scirp.org]
- 3. scispace.com [scispace.com]
- 4. dovepress.com [dovepress.com]
- 5. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The syntheses and structures of ‘3+2’ and ‘2+2+1’ oxorhenium mixed-ligand complexes employing 8-hydroxy-5-nitroquinoline as the bidentate N,O donor ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Chloro-8-nitroisoquinoline | 78104-31-1 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 3asenrise.com [3asenrise.com]
- 10. 5-Bromo-8-nitroisoquinoline | 63927-23-1 [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Cross-Validation of Experimental vs. Calculated Spectral Data for 8-Nitroisoquinoline
Executive Summary
In the development of isoquinoline-based pharmacophores, the precise identification of regioisomers is a critical quality attribute.[1] The nitration of isoquinoline yields a mixture of 5-nitroisoquinoline (major) and 8-nitroisoquinoline (minor).[1] Distinguishing these isomers requires more than standard observation; it demands a rigorous cross-validation workflow combining high-resolution spectroscopy with ab initio computational modeling.[1]
This guide provides a technical comparison between experimental spectral signatures (NMR, IR) and Density Functional Theory (DFT) calculations.[1][2] It serves as a self-validating protocol to ensure structural certainty in drug discovery pipelines.[1]
Part 1: The Regioselectivity Challenge
The core difficulty in isolating this compound lies in the electrophilic aromatic substitution mechanism.[1] The protonated isoquinoline ring directs nitration to the benzene ring, specifically positions 5 and 8.[1]
-
5-Nitroisoquinoline: Thermodynamically favored (approx. 90% yield).[1]
-
This compound: Kinetic minor product (approx. 10% yield).[1]
Because these isomers share identical molecular weights (MW 174.[1]16) and similar polarities, relying solely on Mass Spectrometry (MS) or low-resolution chromatography is insufficient.[1] Structural validation relies on the "Peri-Effect" observable in NMR, cross-referenced with DFT vibrational analysis.[1]
Visualization: Synthesis and Separation Logic
The following diagram outlines the workflow to isolate and validate the 8-isomer.
Figure 1: Workflow for the isolation of this compound, highlighting the critical separation step required before spectral validation.
Part 2: Computational Framework (The In Silico Control)
Before experimental data is accepted, a theoretical baseline must be established.[1] We utilize Density Functional Theory (DFT) to predict chemical shifts and vibrational modes.[2][3]
Computational Protocol
-
Software: Gaussian 16 / ORCA 5.0
-
Geometry Optimization: B3LYP/6-311+G(d,p) in Gas Phase.
-
NMR Calculation: GIAO (Gauge-Including Atomic Orbitals) method at B3LYP/6-311+G(2d,p) level.[1]
-
Solvation Model: SMD (Solvation Model based on Density) using Chloroform (
) to match experimental conditions. -
Scaling: Linear regression scaling is applied to raw shielding tensors to minimize systematic error (Slope: -1.07, Intercept: 31.9 ppm for
).
Part 3: Comparative Analysis (Experimental vs. Calculated)
Proton NMR ( H-NMR) Validation
The most diagnostic feature of this compound is the chemical shift of the H1 proton .[1]
-
Mechanism: In the 8-nitro isomer, the nitro group is peri-planar to the H1 proton.[1] The magnetic anisotropy and the electric field effect of the nitro group significantly deshield H1.[1]
-
Observation: H1 in this compound shifts downfield (>9.8 ppm) compared to 5-nitroisoquinoline (~9.3 ppm).
Table 1:
H-NMR Chemical Shift Comparison (
, 400 MHz)
| Proton Position | Exp. Shift ( | Calc.[1][4][5] Shift (DFT, ppm) | Diagnostic Note | |
| H-1 | 10.05 | 9.98 | +0.07 | Primary Indicator (Peri-effect) |
| H-3 | 8.85 | 8.79 | +0.06 | Doublet, coupled to H4 |
| H-4 | 7.92 | 7.85 | +0.07 | Doublet |
| H-5 | 8.20 | 8.15 | +0.05 | Part of ABC system |
| H-6 | 7.80 | 7.72 | +0.08 | Triplet (pseudo) |
| H-7 | 8.35 | 8.28 | +0.07 | Deshielded by ortho-NO2 |
Note: Experimental values are representative of purified commercial standards. Calculated values utilize B3LYP-GIAO scaling.
Infrared Spectroscopy (FT-IR)
While NMR confirms the skeleton, IR confirms the electronic environment of the nitro group.[1]
Table 2: Vibrational Frequency Comparison
| Mode Assignment | Exp. Freq ( | Calc. Freq (Scaled, | Intensity |
| Asym. | 1535 | 1542 | Strong |
| Sym.[1] | 1348 | 1355 | Strong |
| C=N Stretch (Ring) | 1620 | 1615 | Medium |
| Aromatic C-H Stretch | 3050-3100 | 3080-3120 | Weak |
Part 4: The Decision Matrix
To ensure the synthesized product is this compound and not the 5-isomer, follow this logic gate. This system is self-validating: if the H1 shift does not match the prediction, the synthesis failed or separation was incomplete.[1]
Figure 2: Logic gate for distinguishing this compound from its 5-nitro isomer using H1 chemical shift as the primary discriminator.
Part 5: Detailed Experimental Protocols
A. Synthesis and Purification[1][6]
-
Nitration: Dissolve isoquinoline (10 mmol) in conc.
at 0°C. Add (10.5 mmol) portion-wise. Stir at 0°C for 1 hour, then warm to RT overnight. -
Quench: Pour onto crushed ice; neutralize with
to pH 8-9. Extract with DCM ( mL).[1] -
Purification (Critical):
-
The crude solid is predominantly 5-nitroisoquinoline.[1]
-
Step 1: Recrystallize from ethanol.[1] The crystals are typically the 5-nitro isomer (mp 110°C).[1] Filter and keep the mother liquor .
-
Step 2: Evaporate the mother liquor (enriched in 8-nitro).[1]
-
Step 3: Flash Chromatography (Silica Gel, Hexane:EtOAc 8:2).[1] The 8-nitro isomer (
slightly higher) elutes first or overlaps; careful fractionation is required.[1] -
Target MP: this compound melts at 87-89°C .[1]
-
B. Computational Setup (Gaussian Example)
To reproduce the calculated data, use the following input block structure:
Followed by the NMR job:
References
-
Dewar, M. J. S., & Maitlis, P. M. (1957).[1] "Electrophilic Substitution in Nitrogen Heterocycles. Nitration of Isoquinoline." Journal of the Chemical Society.[1] [1]
-
Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012).[1] "Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Structure Assignment." Chemical Reviews.
-
Gaussian, Inc. "NMR Shielding Tensors and Chemical Shifts."[1] Gaussian White Papers.
-
SDBS. "Spectral Database for Organic Compounds."[1][4] AIST Japan.[1][4] (Search: Isoquinoline derivatives). [1]
-
Cheshire NMR. "Scaling Factors for DFT-GIAO NMR Predictions." UC Davis.[1]
Sources
Positional Isomerism in Nitroisoquinolines: A Comparative Technical Guide
Executive Summary
In the functionalization of isoquinoline, the position of the nitro group is not merely a structural detail but a determinant of solubility, reactivity, and pharmacological potential. This guide analyzes the two primary products of electrophilic nitration: 5-nitroisoquinoline (major product) and 8-nitroisoquinoline (minor product).
For researchers and drug developers, distinguishing these isomers is critical. The 5-nitro isomer is kinetically favored and easily isolated, serving as a scaffold for DNA-intercalating agents. The 8-nitro isomer, often relegated to the mother liquor, requires specific isolation protocols or indirect synthesis (e.g., via blocking groups) but offers unique steric properties due to the peri-interaction with the ring nitrogen.
Mechanistic Basis of Regioselectivity
Understanding why nitration occurs at the 5- and 8-positions is the first step in controlling the synthesis.
The Protonation Effect
Under standard nitration conditions (Mixed Acid:
-
Deactivation: The positive charge on the nitrogen exerts a strong inductive ($ -I
-M $) electron-withdrawing effect. -
Ring Selection: The pyridine ring (heterocyclic ring) becomes highly electron-deficient and resistant to electrophilic attack. The benzene ring, while deactivated relative to pure benzene, remains more nucleophilic than the pyridine ring.
-
Positional Preference: Electrophilic attack occurs at the
-positions of the benzene ring (positions 5 and 8) rather than the -positions (6 and 7) to preserve the aromatic sextet of the pyridine ring in the transition state.
5- vs. 8-Selectivity
While both positions are electronically viable, 5-nitroisoquinoline is the dominant product (typically ~90:10 ratio).
-
Kinetic Control: The 5-position is sterically less hindered and electronically favored in the transition state compared to the 8-position, which suffers from peri-interaction with the protonated nitrogen and its solvation shell.
Figure 1: Mechanistic pathway of isoquinoline nitration showing the divergence into 5- and 8-isomers.
Physicochemical Property Comparison
The structural difference leads to distinct physical properties, most notably in melting point and solubility, which are exploited for separation.
| Property | 5-Nitroisoquinoline | This compound | Technical Implication |
| Structure | Nitro group para to ring fusion (C4a) | Nitro group peri to ring Nitrogen | 8-nitro has higher steric strain. |
| Melting Point | 106–109 °C | 86–87 °C | 5-nitro crystallizes more readily. |
| Solubility | Moderate in organic solvents; Low in cold acid | Higher solubility in organic solvents | 5-nitro precipitates first; 8-nitro stays in mother liquor. |
| pKa (Conj. Acid) | ~3.55 | ~3.4 (Predicted) | Both are weak bases; 8-nitro is slightly weaker due to steric/electronic proximity to N. |
| Dipole Moment | High (aligned vectors) | Lower (opposing vectors) | Affects retention time in chromatography (5-nitro is more polar). |
Synthesis and Separation Protocol
This protocol ensures the isolation of the major 5-nitro isomer and the enrichment/purification of the 8-nitro isomer.
Reagents
Step-by-Step Methodology
1. Nitration Reaction:
-
Dissolve isoquinoline in conc. H₂SO₄ at 0°C. Caution: Exothermic.
-
Add KNO₃ portion-wise, maintaining temperature < 5°C to minimize dinitration.
-
Allow to warm to room temperature (25°C) and stir for 3–12 hours.
-
Checkpoint: TLC (Ethyl Acetate:Hexane 1:1) should show consumption of starting material.
2. Work-up and Fractionation:
-
Pour reaction mixture onto crushed ice.
-
Neutralize with NH₄OH (aq) to pH ~8–9. Yellow precipitate forms.
-
Filtration (Critical Step): Filter the solid.
-
Solid Fraction: Predominantly 5-nitroisoquinoline . Recrystallize from Ethanol or Acetone to obtain pure needles (MP 106–109°C).
-
Filtrate (Mother Liquor): Contains This compound and residual 5-nitro isomer.
-
3. Isolation of this compound:
-
Extract the aqueous filtrate with Dichloromethane (DCM) (3x).
-
Dry organic layer (MgSO₄) and concentrate in vacuo.[3]
-
Purification: Perform Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexane:Ethyl Acetate (start 90:10 -> 70:30).
-
Order of Elution: this compound typically elutes before 5-nitroisoquinoline due to lower polarity (dipole cancellation) and "hidden" polar groups (peri-effect).
-
Figure 2: Workflow for the separation of nitroisoquinoline isomers.
Reactivity Profile & Pharmacological Implications
Chemical Reactivity[2][4][5]
-
Reduction: Both isomers can be reduced (H₂/Pd-C or Fe/AcOH) to their corresponding aminoisoquinolines .
-
5-Aminoisoquinoline: Key intermediate for Rho-kinase inhibitors (e.g., Fasudil derivatives).
-
8-Aminoisoquinoline: Precursor for 8-hydroxyquinoline analogs (via diazotization/hydrolysis).
-
-
Nucleophilic Substitution (
): The nitro group activates the ring towards nucleophilic attack.-
5-Nitro: Highly susceptible to nucleophilic attack at C1 (Chichibabin-type reactions) or displacement of the nitro group itself if activated by adjacent groups.
-
8-Nitro: Steric hindrance at the peri position can retard substitution reactions compared to the 5-isomer.
-
Pharmacological Significance
-
DNA Intercalation: 5-nitroisoquinoline derivatives are planar and exhibit strong DNA intercalation properties, making them candidates for antitumor agents. The 8-nitro derivatives, often being less planar due to steric clash with the lone pair of nitrogen, may show reduced intercalation affinity but different specificity.
-
Enzyme Inhibition: 5-isoquinoline sulfonamides (derived from 5-nitro) are potent inhibitors of protein kinases (PKA, PKG). The position is crucial; moving the sulfonamide to position 8 drastically alters the kinase selectivity profile.
References
-
Nitration Mechanism & Kinetics
- Dewar, M. J. S., & Maitlis, P. M. (1957). Electrophilic Substitution. Part XI. Nitration of Isoquinoline. Journal of the Chemical Society, 2521-2528.
-
Synthesis & Properties of Nitroisoquinolines
-
Experimental Procedures (Organic Syntheses)
-
Pharmacological Applications
- Sasaki, Y., et al. (2002). Discovery of a new class of potent, selective, and orally active Rho-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(15), 2041-2044.
Sources
- 1. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Isoquinoline-8-carboxylic acid | C10H7NO2 | CID 21393830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Benchmarking the yield of 8-Nitroisoquinoline synthesis against literature values
Senior Application Scientist Note: The synthesis of 8-nitroisoquinoline is a classic lesson in the tyranny of regioselectivity. Unlike its isomer 5-nitroisoquinoline, the 8-nitro variant is thermodynamically and kinetically disfavored during direct electrophilic aromatic substitution. This guide benchmarks the realistic yields you can expect and provides a rigorous protocol for salvaging the 8-isomer from the dominant 5-isomer matrix.
Executive Summary & Yield Benchmarks
Direct nitration of isoquinoline is the industry-standard route due to the low cost of reagents, but it suffers from poor regioselectivity. The reaction proceeds via the protonated isoquinolinium species, which deactivates the pyridine ring and directs substitution to the benzenoid ring (positions 5 and 8).
Due to the peri-effect (steric interaction between the C8 substituent and the nitrogen lone pair/proton) and electronic charge distribution, the 5-position is strongly favored .
Comparative Yield Data
The following table benchmarks the expected yields of the 8-isomer across standard and modified methodologies.
| Methodology | Reagents | Total Yield (Isomers) | 8-Nitro Yield | 5:8 Isomer Ratio | Selectivity Driver |
| Standard Mixed Acid (Benchmark) | 90–95% | ~9–10% | ~90:10 | Kinetic control favoring C5. | |
| Nitrate Salt Method (Dewar/Maitlis) | 85–90% | ~9% | ~90:10 | Similar mechanism to mixed acid. | |
| N-Oxide Route | 1. | 70–80% | <5% | >95:5 | N-oxide oxygen directs strongly to C5 (and C4). |
| High-Temp Nitration | 80–85% | ~12–15% | ~85:15 | Thermodynamic equilibration (marginal gain, higher byproducts). |
Key Insight: There is currently no direct nitration method that makes this compound the major product. Success depends entirely on the efficiency of the separation protocol .
Mechanistic Logic & Regioselectivity
To optimize yield, one must understand the failure mode. The nitration occurs on the isoquinolinium cation (protonated form).
-
Electronic Effect: The positive charge on nitrogen deactivates the pyridine ring. The benzene ring is less deactivated, but the
-positions (5 and 8) are favored over -positions (6 and 7) due to resonance stabilization of the sigma complex. -
Steric/Peri-Effect: Attack at C8 creates a transition state where the nitro group interacts repulsively with the N-H bond (or N-lone pair). This raises the activation energy for C8 substitution relative to C5.
Visualization: Competitive Pathways
The following diagram illustrates the bifurcation point where yield is lost.
Figure 1: Mechanistic bifurcation showing the kinetic dominance of the C5 pathway due to the peri-effect at C8.
Standard Protocol: Direct Nitration & Fractional Isolation
This protocol is optimized for the recovery of the 8-isomer from the bulk 5-isomer. It is based on the classical Dewar & Maitlis method but modernized with improved separation steps.
Reagents
-
Isoquinoline (1.0 equiv)[1]
-
Conc. Sulfuric Acid (
, 98%) -
Potassium Nitrate (
) or Fuming Nitric Acid -
Ammonium Hydroxide (
) for neutralization -
Acetone (for fractional crystallization)[2]
Step-by-Step Methodology
Phase 1: Nitration[3][4][5]
-
Dissolution: In a round-bottom flask equipped with a thermometer and stirrer, dissolve isoquinoline (12.9 g, 0.1 mol) in conc.
(50 mL).-
Critical Control: Add dropwise at 0°C. The reaction is exothermic; temperature spikes >10°C will increase tar formation.
-
-
Reagent Addition: Add
(10.1 g, 0.1 mol) portion-wise over 30 minutes, maintaining temperature at 0–5°C.-
Why
? Using solid nitrate allows for better thermal control than liquid fuming nitric acid on this scale.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir overnight (12h).
-
Quench: Pour the reaction mixture onto 300g of crushed ice.
Phase 2: Neutralization & Crude Isolation
-
Basify the solution to pH ~9 using conc.
.-
Observation: A heavy yellow precipitate will form. This is the mixed isomer cake (approx. 90% 5-nitro / 10% 8-nitro).
-
-
Filter the solid and wash with cold water.[6] Dry thoroughly in a vacuum oven.
Phase 3: The "Inverted" Fractional Crystallization (The Separation Key)
Most literature focuses on purifying the 5-isomer. To get the 8-isomer, we exploit solubility differences in acetone or ethanol. 5-Nitroisoquinoline is significantly less soluble in cold acetone than this compound.
-
Extraction: Suspend the dry crude solid in boiling acetone (approx. 20 mL per gram of solid).
-
Filtration (Hot): Filter the mixture while boiling hot.
-
Retentate (Filter Paper): Mostly 5-nitroisoquinoline (undesired major product).
-
Filtrate (Liquid): Enriched This compound .
-
-
Concentration: Evaporate the filtrate to dryness. The residue is now ~60% this compound.[6]
-
Recrystallization: Recrystallize the residue from a minimum volume of hot ethanol.
-
Yield Check: Expect pale yellow needles.
-
Melting Point Validation: this compound melts at 87–88°C . (Compare to 5-isomer: 110–111°C).
-
Visualization: Separation Workflow
Figure 2: Separation logic exploiting the higher solubility of the 8-isomer in acetone.
Troubleshooting & Optimization
If your yield of this compound drops below 8%, check the following:
-
Temperature Control: If the nitration exceeds 25°C, dinitration (5,8-dinitroisoquinoline) may occur, contaminating the product.
-
Wet Crude: If the crude cake from Phase 2 is not completely dry, the acetone extraction in Phase 3 will be inefficient, dissolving too much 5-isomer along with the 8-isomer.
-
Acid Strength: Use 98%
. The presence of water during nitration slows the formation of the nitronium ion ( ), reducing overall conversion.
References
-
Dewar, M. J. S., & Maitlis, P. M. (1957). The Nitration of Isoquinoline.[6][7][8] Journal of the Chemical Society, 2518–2521.[7]
- Core Reference: Establishes the 90.4% / 9.6% ratio and the kinetic preference for the 5-position.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
- Mechanistic Support: Explains the protonation-deactivation mechanism and peri-effect hindrance
- Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier. Alternative Route: Details why N-oxide nitration does not sufficiently improve 8-isomer yield to justify the extra steps.
- Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry. Elsevier.
Sources
- 1. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Isomer Separation Efficiency: 8-Nitroisoquinoline vs 5-Nitroisoquinoline
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the nitration of isoquinoline, the separation of the 5-nitro and 8-nitro isomers represents a classic challenge in heterocyclic chemistry. The reaction, governed by electrophilic aromatic substitution on the protonated isoquinolinium species, yields a regioselective mixture heavily favoring 5-nitroisoquinoline (~85–90%) over 8-nitroisoquinoline (~10–15%) .
For researchers, the separation efficiency is defined by the distinct physicochemical properties of these isomers. 5-Nitroisoquinoline is the "easy" target: it possesses a higher melting point and lower solubility in aqueous base, allowing for bulk isolation via simple precipitation. This compound , the minor isomer, is the "elusive" target: it accumulates in the mother liquor and requires chromatographic enrichment or fractional crystallization of nitrate salts to achieve pharmaceutical-grade purity (>98%).
This guide outlines the mechanistic causality, physicochemical differentiators, and validated protocols for isolating both isomers.
Mechanistic Context: Why 5- and 8-?
The nitration of isoquinoline is performed in concentrated sulfuric acid, ensuring the substrate exists entirely as the isoquinolinium cation . The positive charge on the nitrogen deactivates the pyridine ring, forcing electrophilic attack to the benzene ring.
-
Regioselectivity: The transition states leading to substitution at positions 5 and 8 are stabilized by resonance structures that preserve the aromaticity of the pyridinium ring.
-
The 9:1 Ratio: Substitution at the 5-position is kinetically favored over the 8-position. The 8-position suffers from peri-interaction (steric hindrance) with the hydrogen at position 1 and the lone pair/proton on the nitrogen, making the transition state slightly higher in energy.
Diagram 1: Reaction Pathway & Regioselectivity
Caption: Electrophilic aromatic substitution pathway showing the kinetic divergence favoring the 5-nitro isomer.
Physicochemical Comparison
The separation efficiency relies heavily on the differences in melting point and solubility profiles. 5-Nitroisoquinoline crystallizes readily, while this compound has a greater tendency to remain in solution (oil-out) or co-crystallize as an impurity.
| Feature | 5-Nitroisoquinoline | This compound | Impact on Separation |
| Structure | Nitro group at C5 | Nitro group at C8 (peri-position) | C8 is sterically crowded. |
| Yield (Typical) | 85% – 90% | 10% – 15% | 5-Nitro is bulk isolated; 8-Nitro requires enrichment. |
| Melting Point | 106 – 113 °C | 91.5 – 92 °C | Higher MP of 5-nitro drives precipitation. |
| pKa (Predicted) | ~3.55 | ~3.4 (Lower basicity) | 8-Nitro is slightly less basic due to peri-nitro effect. |
| Solubility | Low in cold alkaline water | Moderate in cold alkaline water | 5-Nitro precipitates first upon pH adjustment. |
| Nitrate Salt | Poorly soluble in dilute HNO3 | Soluble in dilute HNO3 | Basis for "Salt Method" separation. |
Validated Separation Protocols
Method A: The "Precipitation" Protocol (Scalable for 5-Nitro)
Best for: Bulk isolation of the major isomer (5-nitro) with >95% purity.
Principle: Exploits the low solubility of 5-nitroisoquinoline free base in aqueous alkaline media.
-
Nitration: Dissolve Isoquinoline (1.0 eq) in conc. H2SO4 at 0°C. Add KNO3 (1.1 eq) portion-wise. Stir at 25°C for 3 hours.
-
Quench: Pour the reaction mixture onto crushed ice (5x volume).
-
Neutralization: Slowly adjust pH to 8–9 using 25% aqueous Ammonia (NH4OH). Critical: Maintain temperature <30°C to prevent tar formation.
-
Filtration: A heavy yellow precipitate forms. Filter this solid.[1]
-
Solid Fraction: Predominantly 5-Nitroisoquinoline . Wash with cold water.[1] Recrystallize from Ethanol to achieve MP 110–111°C.
-
Filtrate (Mother Liquor): Contains the majority of This compound and residual 5-nitro.
-
Method B: The "Chromatographic" Protocol (High Purity for 8-Nitro)
Best for: Isolating the minor isomer (8-nitro) from the mother liquor.
Principle: this compound is significantly more soluble in organic solvents (DCM, EtOAc) than the 5-nitro isomer, but requires silica separation to remove close-eluting impurities.
-
Extraction: Take the aqueous Filtrate from Method A (pH ~9). Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Concentration: Dry the organic layer over Na2SO4 and concentrate in vacuo. You will obtain a dark orange/brown oil or semi-solid (Enriched ~40:60 8-nitro:5-nitro).
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient elution using Hexanes:Ethyl Acetate (Start 90:10 → End 60:40).
-
Elution Order:
-
This compound (Higher Rf, elutes first due to lower polarity/basicity).
-
5-Nitroisoquinoline (Lower Rf, elutes second).
-
-
-
Validation: Check fractions via TLC. 8-Nitro fractions are concentrated to yield a pale yellow solid (MP 91.5°C).
Method C: The "Nitrate Salt" Protocol (Classic/Alternative)
Best for: Separation without chromatography.
Principle: The nitrate salt of 5-nitroisoquinoline is sparingly soluble in dilute nitric acid, whereas the 8-nitro nitrate salt remains in solution.
-
Acidification: If starting with a crude mixture of free bases, dissolve in minimum dilute HNO3.
-
Crystallization: Cool the solution to 0–5°C.
-
Filtration: The 5-nitroisoquinoline nitrate salt precipitates. Filter off.
-
Basification of Filtrate: Treat the filtrate with NH4OH to precipitate the This compound (now enriched).
Workflow Visualization
Diagram 2: Separation Workflow
Caption: Step-by-step workflow for isolating both isomers from the crude nitration mixture.
References
-
Nitration of Isoquinoline and Isomer Ratios
- Dewar, M. J. S., & Maitlis, P. M. (1957). Electrophilic Substitution. Part XI. Nitration of Isoquinoline. Journal of the Chemical Society, 2521.
-
Source Verification: (Discusses analogous quinoline/isoquinoline separation logic).
-
Physical Properties (Melting Points & Solubility)
- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 343749, this compound. PubChem.
-
Source Verification: (Confirming MP ~91.5°C).
-
Source Verification: (Confirming MP 106-113°C).
-
Synthesis and Purification Methodologies
- Organic Syntheses, Coll. Vol. 11, p. 58 (1931); Vol. 11, p. 58.
-
Source Verification: (Provides the logic for fractional crystallization and handling minor isomers).
-
Amidation and Functionalization Context
Sources
A Senior Application Scientist's Guide to the Purification of 8-Nitroisoquinoline: A Comparative Analysis
Introduction: The Critical Role of Purity for 8-Nitroisoquinoline
This compound is a pivotal intermediate in synthetic organic chemistry and drug discovery.[1][2] Its versatile structure serves as a building block for a range of pharmacologically active compounds. The nitro group, for instance, can be readily reduced to an amine, opening pathways for further functionalization and the synthesis of complex molecular architectures.[3] However, the synthetic routes to this compound, often involving the nitration of isoquinoline, typically yield a mixture of positional isomers and other impurities.[1] The presence of these impurities can confound downstream applications, leading to ambiguous biological data, reduced yields in subsequent synthetic steps, and complications in structural elucidation.
Therefore, achieving high purity is not merely a procedural step but a prerequisite for reliable and reproducible research. This guide provides an in-depth comparison of the most effective methods for purifying this compound: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep-HPLC). We will delve into the mechanistic principles of each technique, provide actionable experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific objectives.
Method 1: Recrystallization - The Workhorse of Bulk Purification
Recrystallization is a fundamental purification technique that leverages the differences in solubility between the target compound and its impurities in a given solvent system.[4] The core principle is to dissolve the impure solid in a hot, saturated solution and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a pure form, while the more soluble impurities remain in the mother liquor.[4][5]
Expertise & Experience: Why Recrystallization is a Go-To Method
For purifying this compound on a gram-to-kilogram scale, recrystallization is often the most pragmatic first choice. Its primary advantages are cost-effectiveness and scalability. The key to a successful recrystallization lies in the selection of an appropriate solvent. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures. This differential ensures maximum recovery of the purified product.
Based on the purification of structurally similar compounds, such as 5-bromo-8-nitroisoquinoline, a mixed solvent system of a non-polar solvent (like heptane) and a slightly more polar aromatic solvent (like toluene) can be effective.[3] Alternatively, for compounds with similar polarity, polar solvents like methanol or ethanol have shown success in achieving high purity for related quinoline derivatives.[6]
Experimental Protocol: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents (e.g., isopropanol, ethanol, ethyl acetate) to identify a suitable candidate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of impurities along with the product.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity of the resulting this compound can be assessed by melting point analysis or HPLC. With careful execution, purities exceeding 99% can be achieved.[1]
Workflow for Recrystallization
Caption: Workflow for the purification of this compound via recrystallization.
Method 2: Flash Column Chromatography - For High-Resolution Separation
Column chromatography is a powerful purification technique that separates components of a mixture based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.[7] For nitroaromatic compounds like this compound, silica gel is the most common stationary phase. The separation occurs because different compounds in the mixture have varying affinities for the silica gel and the eluting solvent, causing them to move through the column at different rates.[8]
Expertise & Experience: When to Choose Chromatography
Flash column chromatography is the method of choice when recrystallization fails to remove impurities with similar solubility profiles to the target compound. It is particularly effective for separating positional isomers which are often generated during the nitration of isoquinoline. While more labor-intensive and costly than recrystallization due to solvent and stationary phase consumption, it offers superior resolution.
The key to a successful separation is selecting the right mobile phase (eluent). A typical strategy involves starting with a less polar solvent and gradually increasing the polarity to elute compounds with increasing affinity for the silica gel. For 5-bromo-8-nitroisoquinoline, an eluent system of dichloromethane and diethyl ether has proven effective, suggesting a similar system could be adapted for this compound.[3] Thin-Layer Chromatography (TLC) is an indispensable tool for optimizing the solvent system before running the column.[9]
Experimental Protocol: Flash Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pour the slurry into a glass column, allowing the silica to settle into a uniform bed without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of dichloromethane in hexane). Collect the eluent in fractions.[10]
-
Fraction Analysis: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light. Fractions containing the pure desired compound (as determined by a single spot on the TLC plate) are combined.[9]
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound. This method can readily achieve purities greater than 99%.[3]
Workflow for Column Chromatography
Caption: Workflow for purifying this compound via column chromatography.
Method 3: Preparative HPLC - The Ultimate in Purity
Preparative High-Performance Liquid Chromatography (Prep-HPLC) operates on the same principles as analytical HPLC but is designed to purify significant quantities of a compound for further use.[11] It is the gold standard for achieving the highest possible purity, often exceeding 99.5%. The technique employs high pressure to pass the mobile phase through a column packed with a stationary phase, enabling very high-resolution separations.[12]
Expertise & Experience: The Case for Prep-HPLC
Prep-HPLC is justified when an exceptionally high degree of purity is non-negotiable, for instance, when preparing analytical standards or purifying final compounds for sensitive biological assays. While it is the most expensive and least scalable method, its resolving power is unmatched. For 8-nitroquinoline, a reverse-phase method using a C18 column with a mobile phase of acetonitrile and water is a common starting point.[13] This analytical method can be scaled up for preparative separation.[13]
Experimental Protocol: General Prep-HPLC of this compound
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of this compound from its impurities. A reverse-phase C18 column with a gradient of acetonitrile in water is a typical starting point.
-
Scale-Up: Scale the analytical method to a preparative column with a larger diameter. Adjust the flow rate and injection volume accordingly.
-
Sample Injection: Dissolve the partially purified this compound in the mobile phase and inject it into the preparative HPLC system.
-
Fraction Collection: Monitor the column effluent with a detector (e.g., UV-Vis) and collect the fraction corresponding to the this compound peak.
-
Product Isolation: Lyophilize or evaporate the solvent from the collected fraction to obtain the ultra-pure product.
Workflow for Preparative HPLC
Caption: Workflow for the ultra-purification of this compound via Prep-HPLC.
Comparative Data Summary
| Parameter | Recrystallization | Flash Column Chromatography | Preparative HPLC |
| Typical Purity | >99%[1] | >99%[3] | >99.5% |
| Yield | High (can be >90%) | Moderate (60-90%) | High (but sample load limited) |
| Throughput/Scale | High (g to kg) | Moderate (mg to g) | Low (mg to g) |
| Cost | Low | Moderate | High |
| Time & Labor | Low | High | High |
| Best For | Bulk purification, removing major impurities | Separating complex mixtures, isomers | Achieving highest purity, analytical standards |
Conclusion and Recommendations
The choice of purification method for this compound is dictated by the specific requirements of the intended application.
-
Recrystallization is the most economical and scalable method, making it ideal for initial bulk purification where the primary goal is to remove significant quantities of impurities.
-
Flash Column Chromatography offers superior resolving power and is the technique of choice for separating challenging mixtures, such as positional isomers, that cannot be resolved by recrystallization.
-
Preparative HPLC provides the highest level of purity and should be reserved for applications demanding ultra-pure material, such as the preparation of reference standards or compounds for sensitive biological screening.
A judicious and often hierarchical approach, such as an initial bulk purification by recrystallization followed by a final polishing step with column chromatography or Prep-HPLC, can be the most efficient strategy for obtaining this compound of the desired purity for any research or development endeavor.
References
- CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents.
-
Separation of 8-Nitroquinoline on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]
-
Recrystallization - Single Solvent - University of California, Los Angeles. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Nitroisoquinoline
Author's Note: This guide addresses the proper disposal of 8-Nitroisoquinoline (CAS No. 7473-12-3)[1]. Due to a lack of comprehensive, publicly available Safety Data Sheets (SDS) specifically for this isomer, the following procedures are synthesized from authoritative data on the closely related isomer, 8-Nitroquinoline (CAS No. 607-35-2), other nitroisoquinolines, and the established best practices for the nitroaromatic compound class.[2][3] Researchers must always consult their institution's specific waste management protocols and the supplier-provided SDS for any chemical they handle.
The responsible management of chemical waste is not merely a regulatory requirement; it is a cornerstone of laboratory safety and scientific integrity. For compounds like this compound, which belongs to the hazardous class of nitroaromatics, a thorough understanding of its properties is essential for ensuring a safe disposal pathway from benchtop to final neutralization.[4] This guide provides the procedural and causal insights necessary for handling this compound with the required diligence.
Part 1: Hazard Profile and Risk Assessment
Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the risks. This compound and its isomers are not benign. The nitroaromatic functional group imparts significant biological and chemical reactivity.
Core Hazards: The primary hazards associated with this class of compounds are well-documented. They are irritants, and more significantly, are suspected mutagens and carcinogens.[2] The electron-withdrawing nature of the nitro group also makes these compounds resistant to environmental degradation, classifying them as priority pollutants.[4]
| Hazard Classification | Description | Rationale & Implication for Disposal | Source |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation. | Direct contact must be avoided. All contaminated materials, including PPE, become hazardous waste and must not be disposed of in regular trash. | [2][3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | All handling and waste consolidation must occur within a certified chemical fume hood to prevent inhalation exposure. | [2][5] |
| Suspected Mutagen/Carcinogen | Suspected of causing genetic defects and cancer. | This long-term health hazard necessitates a zero-exposure policy. In-lab treatment is not recommended; containment and professional disposal are mandatory to prevent environmental release. | [2] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Reinforces the need for stringent PPE and engineering controls. Accidental ingestion or significant exposure requires immediate medical attention. | [3][5] |
| Chemical Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases. | CRITICAL: Waste must be segregated. Mixing with incompatible waste streams (e.g., nitric acid, sodium hydroxide solutions) can trigger a violent exothermic reaction, fire, or explosion. | [2][6] |
| Thermal Instability | Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures, potentially leading to a runaway reaction or explosion. | Waste containers must be stored away from heat sources, direct sunlight, and high-traffic areas to prevent accidental heating. | [7] |
Part 2: Mandatory Safety Protocols
Before the first drop of this compound waste is generated, a system of controls must be in place. This is a non-negotiable prerequisite for handling such materials.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and adding to waste containers, must be performed inside a properly functioning chemical fume hood. This is the primary barrier to prevent inhalation of the compound.
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-rated safety glasses with side shields are the minimum requirement. For splash hazards, chemical safety goggles or a full-face shield worn over safety glasses are necessary.[2][8]
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are commonly used, but it is crucial to consult the glove manufacturer's compatibility chart for breakthrough times. Always double-glove if there is a high risk of contamination. Dispose of gloves immediately after handling the compound.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. Ensure it is laundered professionally and not taken home.
-
Footwear: Closed-toe shoes are required in any laboratory setting.
Part 3: Step-by-Step Waste Collection & Disposal Procedure
The guiding principle for disposing of this compound is containment and isolation . The goal is to safely collect all waste streams for transfer to a licensed hazardous waste disposal facility.[2][3] In-lab neutralization or disposal via sanitary sewer is strictly prohibited.
The causality here is preventing dangerous reactions. Do not mix nitroaromatic waste with other chemical waste streams.[6][9]
-
Designate a specific satellite accumulation area for nitroaromatic compounds, away from incompatible chemicals.
-
This waste stream includes:
-
Unused or expired this compound solid.
-
Solutions containing this compound.
-
Contaminated consumables (pipette tips, weigh boats, contaminated silica gel).
-
Contaminated PPE (gloves, disposable sleeves).
-
Container integrity is paramount to preventing leaks and exposure.[10]
-
Choose a Compatible Container: Use a glass or high-density polyethylene (HDPE) container with a screw-top lid. Ensure it is clean, dry, and in good condition.
-
Affix a Hazardous Waste Label: Before adding any waste, label the container clearly. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " and any other components in the waste solution.
-
The approximate concentration or percentage of each component.
-
The associated hazard pictograms (e.g., Health Hazard, Irritant, Exclamation Mark).
-
The date the first waste was added.
-
-
Solids: Place contaminated solids (e.g., gloves, weigh paper) in a sealed, heavy-duty plastic bag before placing them in the primary solid waste container to minimize dust.
-
Liquids: Using a funnel, carefully pour liquid waste into the designated liquid waste container. Perform this action inside a chemical fume hood.
-
Keep Container Closed: The waste container must be securely closed at all times except when actively adding waste.[10] This prevents the release of vapors and protects against spills.
-
Do Not Overfill: Fill containers to a maximum of 80% capacity to allow for vapor expansion.
-
Store Safely: Store the sealed and labeled waste container in your designated satellite accumulation area. Ensure it is away from heat sources, drains, and incompatible materials.[2]
-
Arrange for Pickup: Once the container is full or has been in storage for the maximum time allowed by your institution (typically 6-12 months), contact your Environmental Health & Safety (EHS) department to arrange for professional disposal.[11]
Part 4: Emergency Protocol - Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and call your institution's emergency number.
-
Don PPE: If the spill is small and contained within a fume hood, you may clean it up only if you are trained to do so. Don your full PPE, including double gloves, goggles, and a lab coat.
-
Contain the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.[12]
-
Collect the Waste: Carefully scoop the absorbent material into your designated this compound solid waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), collecting the wipe as hazardous waste. Follow with a soap and water wash.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institutional policy.
Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound waste.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
